Luseogliflozin hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H32O7S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23+;/m1./s1 |
InChI Key |
WKBFUVDLGJDBDP-NGOMLPPMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Luseogliflozin hydrate mechanism of action on SGLT2
An In-Depth Technical Guide on the Core Mechanism of Action of Luseogliflozin Hydrate on SGLT2
Introduction
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] This technical guide provides a detailed examination of the mechanism of action of luseogliflozin, its binding kinetics, and its pharmacodynamic effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent for the management of type 2 diabetes mellitus (T2DM).
Core Mechanism of Action: SGLT2 Inhibition
The primary mechanism of action of luseogliflozin is the competitive inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal tubule, is responsible for about 90% of this renal glucose reabsorption.[2][5]
In patients with T2DM, hyperglycemia leads to an increased filtered load of glucose, and the SGLT2 transporters contribute to maintaining high blood glucose levels by continuing to reabsorb this excess glucose.[5] Luseogliflozin specifically binds to and blocks SGLT2.[5] This inhibition reduces the reabsorption of glucose from the tubular fluid, leading to a significant increase in urinary glucose excretion (glucosuria).[5] The resulting loss of glucose from the body directly lowers plasma glucose concentrations in an insulin-independent manner.[6] This unique mechanism also contributes to a modest reduction in body weight and blood pressure, likely due to caloric loss and osmotic diuresis, respectively.[1][5]
Quantitative Data
The efficacy and selectivity of luseogliflozin have been quantified through various in vitro and in vivo studies. The data below are summarized for comparative analysis.
Table 1: In Vitro Potency, Selectivity, and Binding Affinity
| Parameter | Value | Species | Notes | Source(s) |
| IC₅₀ for SGLT2 | 2.26 nM | Human | 50% inhibitory concentration. | [2][4][7][8] |
| IC₅₀ for SGLT1 | 3990 nM | Human | Demonstrates high selectivity for SGLT2. | [2][4] |
| Selectivity Ratio | ~1765-fold | Human | Ratio of IC₅₀ for SGLT1 over SGLT2. | [4][7][9] |
| Ki (Inhibition Constant) | 1.10 nM | Human | Indicates competitive inhibition of hSGLT2. | [3][4][10] |
| Kd (Dissociation Constant) | 1.3 nM | Human | Reflects high binding affinity to hSGLT2. | [3] |
| Dissociation Half-Time | 7 hours | Human | Suggests a slow dissociation rate from hSGLT2, contributing to a long duration of action. | [3] |
Table 2: Pharmacodynamic Effects in Patients with T2DM (7-Day Treatment)
| Dose | Change in 24-h Urinary Glucose Excretion (UGE) | Change in 24-h Mean Glucose | Patient Population | Source(s) |
| Placebo | - | - | Japanese T2DM | [11][12] |
| Luseogliflozin 2.5 mg | +82.1 g (vs. placebo) | -24.39 mg/dL (vs. placebo) | Normal renal function (eGFR ≥90) | [11][12] |
| Luseogliflozin 2.5 mg | +82.5 g (vs. placebo) | -28.28 mg/dL (vs. placebo) | Normal-to-mildly reduced renal function (eGFR ≥75 to <90) | [11][12] |
| Luseogliflozin 2.5 mg | +62.2 g (vs. placebo) | -11.53 mg/dL (vs. placebo) | Mild-to-moderately reduced renal function (eGFR <75) | [11][12] |
Note: The glucose-lowering effect is attenuated in patients with reduced renal function due to a decreased filtered glucose load.[11][13][14]
Table 3: In Vivo Efficacy in Animal Models (T2DN Rats)
| Parameter | Treatment Group | Value | Duration | Source(s) |
| Dose | Luseogliflozin | 10 mg/kg/day | Chronic | [9][15] |
| Plasma Concentration | Luseogliflozin | ~50 ng/mL | Chronic | [9] |
| Blood Glucose | Luseogliflozin | Normalized | Chronic | [9][15] |
| HbA1c | Luseogliflozin | Normalized | Chronic | [9][15] |
| Urinary Glucose Excretion | Luseogliflozin | Sustained Increase | Chronic | [9][15] |
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
This assay quantifies the inhibitory potency of luseogliflozin on SGLT2-mediated glucose transport.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).[4]
-
Substrate: A non-metabolizable, radiolabeled glucose analog, ¹⁴C-α-methylglucoside (¹⁴C-AMG), is used to measure glucose uptake.
-
Procedure:
-
hSGLT2-expressing CHO-K1 cells are cultured to confluence in appropriate plates.
-
Cells are washed with a sodium-containing uptake buffer (to enable SGLT activity) or a sodium-free buffer (as a negative control).
-
Cells are incubated with varying concentrations of luseogliflozin for a defined period.
-
The uptake reaction is initiated by adding ¹⁴C-AMG to the buffer.
-
After incubation, the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular ¹⁴C-AMG.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of luseogliflozin that inhibits 50% of the SGLT2-mediated glucose uptake (IC₅₀) is calculated. By performing the assay at different substrate concentrations, the inhibition constant (Ki) can be determined using kinetic models like the Cheng-Prusoff equation, confirming the competitive nature of the inhibition.[4][10]
Binding Kinetics Assay
This protocol analyzes the direct binding and dissociation of luseogliflozin to the SGLT2 protein.
-
Reagents: Tritiated luseogliflozin ([³H]-luseogliflozin) is used as the radioligand.[3] Cell membranes are prepared from CHO cells overexpressing hSGLT2.
-
Procedure:
-
Association Assay: hSGLT2-expressing cell membranes are incubated with [³H]-luseogliflozin for various time points. The amount of bound radioligand is measured over time to determine the association rate constant (kon).
-
Dissociation Assay: Membranes are first incubated with [³H]-luseogliflozin to reach equilibrium. Then, an excess of unlabeled luseogliflozin is added to prevent re-binding of the radioligand. The amount of [³H]-luseogliflozin remaining bound is measured over time to determine the dissociation rate constant (koff).
-
Saturation Assay: Membranes are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[3]
-
-
Data Analysis: The dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon) and confirmed by the saturation binding analysis. The dissociation half-time (t½) is calculated as 0.693/koff.[3]
In Vivo Animal Studies
These studies assess the pharmacodynamic effects of luseogliflozin in a relevant disease model.
-
Animal Model: T2DN rats, a genetic model of type 2 diabetic nephropathy, are commonly used.[9][15]
-
Drug Administration: Luseogliflozin is administered chronically, often mixed into the chow to achieve a target daily dose (e.g., 10 mg/kg/day).[9][15]
-
Measurements:
-
Blood Samples: Collected periodically (e.g., monthly) from the tail vein to measure blood glucose, HbA1c, and plasma insulin and luseogliflozin concentrations.[9]
-
Urine Collection: Rats are placed in metabolic cages for 24-hour urine collection to measure urinary volume and glucose excretion.
-
-
Data Analysis: The effects of luseogliflozin treatment are compared to a vehicle-treated control group to determine its efficacy in controlling hyperglycemia and promoting glucosuria.
Human Pharmacodynamic Studies
These trials evaluate the drug's effect in the target patient population.
-
Study Design: Typically a randomized, single- or double-blind, placebo-controlled, crossover or parallel-group study.[7][12][16]
-
Participants: Patients with T2DM, often with varying degrees of renal function, are enrolled.[11][13]
-
Procedure:
-
Participants are randomized to receive a specific once-daily dose of luseogliflozin (e.g., 2.5 mg, 5 mg) or a placebo for a set period (e.g., 7 days).[7]
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points to determine the plasma concentration-time profile of luseogliflozin.[7]
-
Pharmacodynamic Assessments: 24-hour urine is collected to measure total glucose excretion. Plasma glucose levels are monitored, often using a continuous glucose monitoring (CGM) system to assess the 24-hour glucose profile, including fasting and postprandial glucose.[11][12][16]
-
-
Data Analysis: The changes in UGE and plasma glucose parameters from baseline are compared between the luseogliflozin and placebo groups to establish the dose-response relationship and efficacy.
References
- 1. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Luseogliflozin Hydrate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luseogliflozin hydrate, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Developed by Taisho Pharmaceutical Co., Ltd., it effectively lowers blood glucose levels by promoting urinary glucose excretion. This technical guide provides an in-depth overview of the discovery, a detailed account of its chemical synthesis, its mechanism of action, and a summary of key preclinical and clinical data. The document includes detailed experimental protocols for its synthesis and biological evaluation, alongside visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Development
Luseogliflozin (formerly known as TS-071) was discovered and developed by Taisho Pharmaceutical in Japan as a second-generation SGLT2 inhibitor for the treatment of T2DM.[1] It received its first global approval in Japan in March 2014 and is marketed under the brand name Lusefi®.[1][2] The development of Luseogliflozin was driven by the therapeutic potential of targeting SGLT2, a protein predominantly expressed in the renal proximal tubules and responsible for the reabsorption of approximately 90% of filtered glucose.[3] By selectively inhibiting SGLT2, Luseogliflozin offers an insulin-independent mechanism to improve glycemic control, with additional benefits of weight reduction and a low risk of hypoglycemia.[4]
Chemical Synthesis
The synthesis of Luseogliflozin involves a multi-step process, a key part of which is the creation of the C-aryl glucoside structure. A representative synthetic route is outlined below.[5][6]
Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis based on published literature.[5][7]
Step 1: Synthesis of the Aglycone Moiety
-
Bromination: 4-methoxy-2-methylbenzoic acid is brominated using bromine and a catalytic amount of iron powder in a suitable solvent like chloroform to yield 5-bromo-4-methoxy-2-methylbenzoic acid.[5] The product is purified by recrystallization.
-
Friedel-Crafts Acylation: The resulting benzoic acid derivative is converted to its acid chloride using oxalyl chloride. This is followed by a Friedel-Crafts reaction with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce the corresponding benzophenone derivative.[5]
-
Ketone Reduction: The diaryl ketone is reduced to the diaryl methane using a reducing agent like triethylsilane (Et₃SiH) and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) to afford the aryl bromide aglycone.[5]
Step 2: Glycosylation and Deprotection
-
Grignard Reaction: The aryl bromide aglycone is converted to its Grignard reagent by reacting with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This organometallic species is then reacted with a protected 5-thio-D-gluconolactone derivative.[7]
-
Stereoselective Reduction: The resulting hemithioacetal intermediate is stereoselectively reduced using triethylsilane and boron trifluoride etherate to yield the protected thioglycoside.[7]
-
Debenzylation: The protecting groups (e.g., benzyl groups) are removed via catalytic hydrogenation using a catalyst such as palladium hydroxide on carbon (Pearlman's catalyst) under a hydrogen atmosphere to yield Luseogliflozin.[7]
-
Hydrate Formation: The final product is crystallized from an appropriate solvent system containing water to form this compound.
Mechanism of Action
Luseogliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys.[3] In healthy individuals, glucose is freely filtered by the glomerulus and almost completely reabsorbed into the bloodstream, primarily by SGLT2.[8] In patients with T2DM, hyperglycemia leads to an increased filtered glucose load, and the capacity of SGLT2 to reabsorb glucose is upregulated, contributing to the maintenance of high blood glucose levels.
By inhibiting SGLT2, Luseogliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[3] This process lowers the renal threshold for glucose and consequently reduces plasma glucose concentrations in an insulin-independent manner.[9] This mechanism of action also contributes to a modest osmotic diuresis and caloric loss, which can lead to reductions in blood pressure and body weight, respectively.[9]
Signaling Pathway of Renal Glucose Reabsorption and SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by Luseogliflozin in the renal proximal tubule.
Biological Evaluation
The biological activity of Luseogliflozin is primarily assessed through in vitro inhibition assays and in vivo studies in animal models of diabetes.
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
A common method to determine the inhibitory potency of compounds against SGLT2 is a cell-based glucose uptake assay using a fluorescent glucose analog.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Luseogliflozin against human SGLT2.
Materials:
-
Human kidney 2 (HK-2) cells, which endogenously express SGLT2.
-
Cell culture medium (e.g., DMEM).
-
Sodium-containing and sodium-free buffer solutions.
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.
-
This compound, dissolved in a suitable solvent (e.g., DMSO).
-
Multi-well cell culture plates (e.g., 96-well).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Seed HK-2 cells in a 96-well plate and culture overnight to allow for attachment.
-
Starvation: Prior to the assay, wash the cells with glucose-free medium and incubate in the same medium for a defined period (e.g., 15-60 minutes) to starve the cells of glucose.[10]
-
Compound Incubation: Prepare serial dilutions of Luseogliflozin in sodium-containing buffer. Add the Luseogliflozin solutions to the respective wells and incubate for a short period.
-
Glucose Uptake: Add 2-NBDG to all wells to initiate glucose uptake. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[10]
-
Termination and Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells multiple times with ice-cold sodium-free buffer to remove extracellular fluorescence.[10]
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the Luseogliflozin concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow: In Vitro SGLT2 Inhibition Assay
Caption: Workflow for a cell-based in vitro SGLT2 inhibition assay.
Preclinical and Clinical Data
Luseogliflozin has undergone extensive preclinical and clinical evaluation to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.
Preclinical Data
Luseogliflozin has demonstrated high potency and selectivity for SGLT2. In preclinical studies, it was rapidly absorbed after oral administration in rats and dogs.[3][8]
| Parameter | Value | Species/System | Reference |
| SGLT2 IC₅₀ | 2.26 nM | Human SGLT2 | [4] |
| Selectivity (SGLT1/SGLT2) | 1,765-fold | Human SGLT1 vs SGLT2 | [4] |
| Oral Absorption | >86% | Rats and Dogs | [3][8] |
| Primary Route of Excretion | Feces | Rats and Dogs | [3][8] |
Clinical Data
Phase I, II, and III clinical trials have confirmed the efficacy and safety of Luseogliflozin in patients with T2DM.
Pharmacokinetics in Humans
| Parameter (5 mg single dose) | Healthy Japanese Males | Japanese T2DM Patients with Normal Renal Function | Reference |
| Tₘₐₓ (h) | 0.67 - 2.25 | 0.5 - 1.5 | [11][12] |
| T₁/₂ (h) | 9.14 - 10.7 (multiple dose) | ~10 (single dose) | [11][12] |
| Accumulation | Not observed | Not observed | [11][13] |
Efficacy in Phase III Clinical Trials (Japanese Patients with T2DM)
| Endpoint | Luseogliflozin 2.5 mg (24 weeks) | Placebo (24 weeks) | Reference |
| Change in HbA1c (%) | -0.63% | +0.13% | [4] |
| Change in Fasting Plasma Glucose (mg/dL) | -16.3 (52 weeks) | N/A | [14] |
| Change in Body Weight (kg) | -2.68 (52 weeks) | N/A | [14] |
Efficacy in Phase III Clinical Trials (Caucasian Patients with T2DM, 12 weeks, add-on to metformin) [15]
| Endpoint | Luseogliflozin 2.5 mg | Luseogliflozin 5.0 mg | Luseogliflozin 10.0 mg | Placebo |
| Change in HbA1c from baseline (%) | -0.98% | -1.09% | -1.18% | -0.73% |
| Difference vs. Placebo in HbA1c change (%) | -0.25% | -0.36% | -0.45% | - |
Safety and Tolerability
Across clinical trials, Luseogliflozin has been generally well-tolerated.[14][15] The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased incidence of genital and urinary tract infections.[14] The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.[4]
Conclusion
This compound is a valuable therapeutic option for the management of type 2 diabetes mellitus. Its potent and selective inhibition of SGLT2 provides an effective insulin-independent mechanism for glycemic control, coupled with the benefits of weight and blood pressure reduction. The well-characterized synthetic pathway and extensive preclinical and clinical data support its robust profile as a safe and effective antidiabetic agent. This guide provides a comprehensive technical overview to aid researchers and clinicians in understanding the fundamental aspects of Luseogliflozin.
References
- 1. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]
- 2. ahajournals.org [ahajournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and safety of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Luseogliflozin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luseogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, luseogliflozin promotes the excretion of excess glucose in the urine, thereby effectively lowering blood glucose levels in an insulin-independent manner. This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical pharmacology of luseogliflozin, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile based on non-clinical studies.
Mechanism of Action
Luseogliflozin exerts its pharmacological effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[2] Inhibition of this transporter leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose concentrations.[2]
Signaling Pathway of SGLT2 Inhibition by Luseogliflozin
Caption: Luseogliflozin inhibits SGLT2, blocking glucose reabsorption and increasing urinary glucose excretion.
In Vitro Pharmacology
Luseogliflozin has demonstrated high potency and selectivity for human SGLT2 (hSGLT2) in various in vitro assays.
Quantitative In Vitro Efficacy Data
| Parameter | Value | Species | Reference |
| IC₅₀ for hSGLT2 | 2.26 nM | Human | [3] |
| Kᵢ for hSGLT2 | 1.10 nM | Human | [3][4] |
| Selectivity (hSGLT1/hSGLT2) | 1,765-fold | Human | [3] |
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
Objective: To determine the inhibitory activity of luseogliflozin on human SGLT2.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (CHO-hSGLT2).
Methodology:
-
CHO-hSGLT2 cells are seeded into 96-well plates and cultured to confluence.
-
The cells are washed with a sodium-containing buffer to facilitate SGLT2 activity.
-
Cells are then incubated with varying concentrations of luseogliflozin for a predetermined period.
-
A radiolabeled substrate, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is added to the wells.
-
After an incubation period (e.g., 60 minutes), the uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of luseogliflozin that inhibits 50% of the [¹⁴C]AMG uptake (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the compound.
Preclinical Pharmacokinetics
The pharmacokinetic profile of luseogliflozin has been evaluated in several preclinical species, including rats and dogs.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration of [¹⁴C]Luseogliflozin, the compound is rapidly and well absorbed in both rats and dogs, with over 86% of the dose being absorbed.[1]
-
Distribution: Luseogliflozin shows a marked distribution to its target organ, the kidney.[1] Whole-body autoradiography studies in rats administered [¹⁴C]Luseogliflozin revealed high concentrations of radioactivity in the renal cortex, where SGLT2 is predominantly expressed.[1] This specific distribution to the kidney was shown to be mediated by SGLT2, as pre-injection with the non-selective SGLT inhibitor phlorizin inhibited this renal accumulation.[1]
-
Metabolism: Luseogliflozin is extensively metabolized in both rats and dogs. The major metabolic pathways differ between species. In rats, the primary metabolites are two glucuronides (M8 and M16).[1] In dogs, the main metabolites are the O-deethylated form (M2) and other oxidative metabolites (M3 and M17).[1] In vitro studies with human hepatocytes indicate that luseogliflozin is metabolized via multiple pathways, including oxidation and glucuronidation.[1]
-
Excretion: The primary route of excretion for luseogliflozin and its metabolites is via the feces in both rats and dogs.[1]
Quantitative Preclinical Pharmacokinetic Parameters
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Reference |
| Dose (Oral) | 1 mg/kg | 1 mg/kg | [3] |
| Cₘₐₓ | 35.7 ng/mL | Data not available | [3] |
| Tₘₐₓ | Data not available | Data not available | |
| AUC | Data not available | Data not available | |
| Half-life (t₁/₂) | Data not available | Data not available |
Experimental Protocol: Whole-Body Autoradiography in Rats
Objective: To investigate the tissue distribution of luseogliflozin.
Methodology:
-
Male Sprague-Dawley rats are administered a single oral dose of [¹⁴C]Luseogliflozin.
-
At various time points post-administration, the animals are euthanized by carbon dioxide asphyxiation and frozen in a mixture of hexane and solid carbon dioxide.
-
The frozen carcasses are embedded in a carboxymethylcellulose matrix.
-
Whole-body sagittal sections of a defined thickness (e.g., 40 µm) are prepared using a cryomicrotome.
-
The sections are freeze-dried and exposed to an imaging plate for a specified duration.
-
The imaging plates are then scanned using a phosphor imager to visualize the distribution of radioactivity.
-
The concentration of radioactivity in various tissues is quantified by comparison with a calibrated radioactivity scale included with the samples.
In Vivo Pharmacology
The efficacy of luseogliflozin has been demonstrated in several animal models of type 2 diabetes.
Efficacy in a Type 2 Diabetic Nephropathy (T2DN) Rat Model
In a study using T2DN rats, a model of type 2 diabetic nephropathy, chronic oral administration of luseogliflozin (10 mg/kg/day mixed in chow) for several months resulted in significant improvements in glycemic control and renal parameters.[5][6]
Key Findings:
-
Glycemic Control: Luseogliflozin treatment led to a sustained increase in urinary glucose excretion, which normalized blood glucose and HbA1c levels.[5][6]
-
Body Weight: Despite an increase in food intake, luseogliflozin-treated rats exhibited a reduction in body weight, likely due to the caloric loss from glucosuria.[5]
-
Renal Protection: The treatment prevented the decline in glomerular filtration rate (GFR) and reduced the severity of glomerular injury, renal fibrosis, and tubular necrosis compared to vehicle-treated diabetic rats.[5][6]
Efficacy in db/db Mice
In db/db mice, a genetic model of obesity and type 2 diabetes, luseogliflozin treatment (0.01% w/w in chow for 8 weeks) demonstrated beneficial effects on metabolic parameters and skeletal muscle health.
Key Findings:
-
Metabolic Improvements: Luseogliflozin administration led to decreased visceral fat accumulation.
-
Skeletal Muscle: The treatment increased soleus muscle weight and grip strength, suggesting a potential to alleviate sarcopenia associated with diabetes. This was accompanied by favorable changes in the fatty acid profile of both muscle and serum.
Experimental Workflow: In Vivo Efficacy Study in T2DN Rats
Caption: Workflow for assessing the in vivo efficacy of luseogliflozin in a diabetic rat model.
Safety Pharmacology
Preclinical safety pharmacology studies are essential to identify potential adverse effects of a new drug candidate on major physiological systems. While specific preclinical safety pharmacology data for luseogliflozin is not extensively detailed in the public literature, the known mechanism of action of SGLT2 inhibitors provides an indication of the expected safety profile. The primary effects are related to the increase in urinary glucose excretion, which can lead to osmotic diuresis.
Conclusion
This compound is a potent and highly selective SGLT2 inhibitor with a well-defined preclinical pharmacological profile. In vitro studies have confirmed its high affinity and selectivity for its target. Preclinical pharmacokinetic studies in rats and dogs have demonstrated rapid oral absorption, extensive metabolism, and primary excretion through the feces, with a notable and specific distribution to the kidneys. In vivo studies in relevant animal models of type 2 diabetes have shown that luseogliflozin effectively improves glycemic control, reduces body weight, and exerts protective effects on the kidneys. These preclinical findings provided a strong rationale for the clinical development of luseogliflozin as a therapeutic agent for the management of type 2 diabetes mellitus.
References
- 1. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro SGLT2 Inhibitory Activity of Luseogliflozin Hydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro sodium-glucose cotransporter 2 (SGLT2) inhibitory activity of Luseogliflozin hydrate. Luseogliflozin is a potent and highly selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic action is based on reducing hyperglycemia by promoting the excretion of glucose in the urine.[3] This document consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes complex processes to facilitate a comprehensive understanding of its preclinical pharmacological profile.
Quantitative Data Summary
The in vitro potency, selectivity, and binding kinetics of Luseogliflozin have been rigorously characterized. The following tables summarize the key quantitative parameters of its interaction with SGLT proteins.
Table 1: Inhibitory Potency and Selectivity
| Parameter | Value | Target Protein | Notes |
| IC₅₀ | 2.26 nM | Human SGLT2 | The half maximal inhibitory concentration, indicating high potency.[1][2] |
| IC₅₀ | 3990 nM | Human SGLT1 | Demonstrates significantly lower potency against the SGLT1 isoform.[1] |
| Selectivity Ratio | ~1,765-fold | SGLT2 over SGLT1 | Calculated from IC₅₀ values, highlighting high selectivity for SGLT2.[1][4] |
Table 2: Binding Kinetics and Inhibition Model
| Parameter | Value | Target Protein | Notes |
| Inhibition Model | Competitive | Human SGLT2 | Luseogliflozin competes with glucose for binding to the SGLT2 transporter.[1][3][5] |
| Kᵢ Value | 1.10 nM | Human SGLT2 | The inhibition constant, confirming a strong competitive interaction.[1][5] |
| KᏧ Value | 1.3 nM | Human SGLT2 | The dissociation constant, measured in the absence of glucose using [³H]-luseogliflozin, indicates high binding affinity.[5] |
| Dissociation Half-Time | ~7 hours | Human SGLT2 | Suggests a slow dissociation rate from the SGLT2 protein, which may contribute to its long duration of action.[3][5] |
Experimental Protocols
The following sections detail the methodologies employed in foundational in vitro studies to characterize the SGLT2 inhibitory activity of Luseogliflozin.
Protocol 1: SGLT2 Inhibition and Selectivity Assay
This experiment is designed to determine the potency (IC₅₀) and selectivity of Luseogliflozin for human SGLT2 over SGLT1.
1. Cell Line Maintenance:
- Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express either human SGLT1 or human SGLT2, are utilized.[6]
- Cells are cultured under standard conditions (37°C, 5% CO₂) in appropriate growth medium supplemented with antibiotics to maintain selection for the transporter expression.
2. Glucose Uptake Assay:
- Cells are seeded into multi-well plates and grown to near confluence.
- Prior to the assay, cells are washed with a sodium-containing buffer to remove culture medium.
- Cells are then incubated with varying concentrations of this compound for a predetermined period.
- A solution containing a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate for SGLT) is added to initiate the uptake reaction.
- The uptake is allowed to proceed for a specific time at 37°C.
- The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The glucose uptake at each Luseogliflozin concentration is normalized to the uptake in vehicle-treated control cells (representing 100% activity).
- A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Luseogliflozin concentration.
- The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.
- The selectivity index is calculated by dividing the IC₅₀ for SGLT1 by the IC₅₀ for SGLT2.
Protocol 2: Binding Kinetics and Inhibition Model Analysis
This protocol aims to elucidate the nature of the inhibition and the binding and dissociation kinetics of Luseogliflozin with the hSGLT2 protein.
1. Membrane Preparation:
- Membranes are prepared from CHO-K1 cells overexpressing human SGLT2.
- Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane fraction containing the SGLT2 protein.
2. Radioligand Binding Assay:
- The binding kinetics are analyzed using [³H]-luseogliflozin as the radioligand.[5]
- Saturation Binding: To determine the dissociation constant (KᏧ), membrane preparations are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of unlabeled Luseogliflozin.
- Competitive Binding: To determine the inhibition constant (Kᵢ), membranes are incubated with a fixed concentration of a radiolabeled substrate (e.g., ¹⁴C-AMG) and varying concentrations of Luseogliflozin. This helps to confirm the competitive nature of the inhibition.[5]
- Dissociation Rate: To measure the dissociation half-time, membranes are first incubated with [³H]-luseogliflozin to allow association. Then, a large excess of unlabeled Luseogliflozin is added to prevent re-binding of the radioligand, and the amount of bound [³H]-luseogliflozin is measured at various time points.[5]
3. Data Analysis:
- Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is quantified.
- Saturation binding data are analyzed using Scatchard plots to determine KᏧ and Bₘₐₓ (maximum number of binding sites).
- Competitive binding data are analyzed using non-linear regression to determine the Kᵢ value.
- Dissociation data are plotted as the logarithm of specific binding versus time to calculate the dissociation rate constant (kₒբբ) and the dissociation half-time (t₁/₂).
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of Luseogliflozin.
References
- 1. Portico [access.portico.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 4. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Renal Effects of Luseogliflozin Hydrate on Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By targeting SGLT2, luseogliflozin effectively reduces the reabsorption of filtered glucose from the renal proximal tubules, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2][3] This mechanism of action is independent of insulin, providing a distinct therapeutic advantage in the management of type 2 diabetes mellitus (T2DM).[4] This technical guide provides an in-depth analysis of the pharmacodynamics of luseogliflozin, focusing on its direct effects on renal glucose handling. It includes a summary of key quantitative data, detailed experimental protocols for assessing SGLT2 inhibition, and visual representations of the underlying physiological and experimental processes.
Mechanism of Action in the Kidney
In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation. The SGLT2 transporter, located in the S1 segment of the proximal convoluted tubule, is responsible for about 90% of this reabsorption.[1][2] In patients with T2DM, hyperglycemia leads to an increased filtered glucose load, and the continued activity of SGLT2 contributes to maintaining elevated blood glucose levels.[1]
Luseogliflozin competitively inhibits SGLT2, blocking this primary pathway for glucose reabsorption.[1][5] This inhibition lowers the renal threshold for glucose, causing dose-dependent glucosuria, which in turn reduces hyperglycemia.[1][3] The resulting caloric loss through UGE may also contribute to weight reduction.[1][6]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of luseogliflozin in a renal proximal tubule cell.
Quantitative Pharmacodynamic Data
Luseogliflozin demonstrates high potency and selectivity for SGLT2 over SGLT1, minimizing off-target effects on intestinal glucose absorption, which is primarily mediated by SGLT1.
In Vitro Inhibitory Activity
The inhibitory potential of luseogliflozin is quantified by its 50% inhibitory concentration (IC50) and inhibitor constant (Ki).
| Parameter | Target | Value | Selectivity (SGLT1/SGLT2) | Reference |
| IC50 | Human SGLT2 | 2.26 nM | ~1765-fold | [7] |
| Ki | Human SGLT2 | 1.10 nM | - | [5] |
| Kd | Human SGLT2 | 1.3 nM | - | [5] |
Table 1: In Vitro Inhibitory Constants for Luseogliflozin.
Clinical Effects on Urinary Glucose Excretion (UGE)
Clinical studies in healthy subjects and patients with T2DM have consistently shown a dose-dependent increase in 24-hour UGE following luseogliflozin administration.
| Study Population | Luseogliflozin Dose | Mean 24-hr UGE (g) | Change from Baseline | Reference |
| Healthy Japanese Males | Single 1-25 mg | 18.9 to 70.9 g | Dose-dependent increase | [8] |
| T2DM Patients (Japan) | 5 mg/day (single dose) | Increased in all groups | Magnitude decreased with lower eGFR | [9] |
Table 2: Summary of Luseogliflozin's Effect on 24-hour Urinary Glucose Excretion.
Impact on Glycemic Control and Body Weight
Long-term administration of luseogliflozin leads to sustained improvements in glycemic control and reductions in body weight.
| Parameter | Baseline (Mean) | Change after 1 Year | Change after 2 Years | Reference |
| Plasma Glucose | 213.5 mg/dL | -57.8 mg/dL | -49.1 mg/dL | [6][10] |
| HbA1c | - | -0.87% (at 3 months) | Sustained reduction | [6] |
| Body Weight | 73.17 kg | -2.48 kg | -2.90 kg | [6][10] |
| BMI | 27.41 kg/m ² | -0.88 kg/m ² | -1.04 kg/m ² | [6] |
Table 3: Long-Term Efficacy of Luseogliflozin in Patients with T2DM.
Key Experimental Protocols
The characterization of luseogliflozin's effects relies on standardized in vitro and in vivo methodologies.
In Vitro SGLT2 Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against human SGLT2 expressed in a stable cell line.
Objective: To quantify the inhibitory potency of luseogliflozin on SGLT2-mediated glucose uptake.
Materials:
-
Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).[11][12]
-
Sodium-containing and sodium-free buffer solutions.
-
Test compound (Luseogliflozin) and reference inhibitor (e.g., Phlorizin).[12]
-
Multi-well plates (e.g., 96-well).
-
Fluorescence plate reader.
Methodology:
-
Cell Culture: Seed the hSGLT2-expressing cells into 96-well plates and culture until they reach confluence.[12]
-
Compound Incubation: Wash the cells with sodium-free buffer. Then, pre-incubate the cells with varying concentrations of luseogliflozin in sodium-containing buffer for a defined period (e.g., 10-30 minutes) at 37°C.[12]
-
Glucose Uptake: Add 2-NBDG to each well and incubate for an optimized duration (e.g., 60 minutes) at 37°C to allow for glucose analog uptake.[12]
-
Termination and Lysis: Stop the uptake reaction by washing the cells with ice-cold sodium-free buffer. Lyse the cells to release the intracellular 2-NBDG.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a plate reader (Excitation ~485 nm, Emission ~520 nm).[12]
-
Data Analysis: The SGLT2-specific uptake is calculated as the difference between uptake in sodium-containing and sodium-free buffers. Plot the percentage inhibition against the logarithm of the luseogliflozin concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical in vitro SGLT2 inhibition assay.
References
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Phase Clinical Studies of Luseogliflozin Hydrate
Introduction
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2] This mechanism of action is independent of insulin secretion, which provides a therapeutic advantage in the management of type 2 diabetes mellitus (T2DM), including a lower intrinsic risk of hypoglycemia.[3][4] This technical guide provides a comprehensive overview of the foundational early-phase clinical studies of luseogliflozin, detailing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, safety and tolerability, and potential for drug-drug interactions. The data presented herein are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of luseogliflozin involves the competitive inhibition of SGLT2 in the S1 segment of the proximal renal tubules.[5] SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate.[1][2][3] By blocking this transporter, luseogliflozin effectively lowers the renal threshold for glucose, promoting its excretion in the urine and thereby reducing hyperglycemia in patients with T2DM.[2]
Furthermore, preclinical and clinical research suggests that luseogliflozin may indirectly promote beta-cell proliferation through the release of humoral factors that activate a signaling pathway independent of the insulin or IGF-1 receptors. This pathway involves the upregulation of key cell-cycle regulators.[6][7]
References
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 6. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin Hydrate
Luseogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By targeting SGLT2 in the renal proximal tubules, luseogliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[3][4] This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.
Pharmacokinetics
Luseogliflozin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, metabolism via multiple pathways, and elimination primarily through feces.
1.1. Absorption Following oral administration, luseogliflozin is rapidly absorbed.[5] In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (Tmax) is typically observed between 0.67 and 2.25 hours.[6] Studies have shown that its absorption is not significantly affected by food.[6]
1.2. Distribution Preclinical studies in rats indicate that luseogliflozin distributes well to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[5][7] In rats, luseogliflozin is approximately 95% bound to plasma proteins.[8]
1.3. Metabolism Luseogliflozin is extensively metabolized through multiple pathways, ensuring that its clearance is not reliant on a single metabolic route.[7][9] The primary metabolic transformations include:
-
Hydroxylation: ω-hydroxylation at the ethoxy group forms M3, which is subsequently oxidized to the carboxylic acid metabolite M17.[5][9]
-
Glucuronidation: Direct glucuronidation results in the formation of metabolite M8.[5][9]
In vitro studies have identified that luseogliflozin is metabolized by several enzymes, including Cytochrome P450 (CYP) isoforms CYP3A4/5, 4A11, 4F2, and 4F3B, as well as Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A1.[10] This diverse metabolic profile contributes to its stable pharmacokinetics, even in patients with renal impairment.[10][11] M2 is the most abundant metabolite found in human plasma.[10]
1.4. Excretion The primary route of excretion for luseogliflozin and its metabolites is via the feces, following biliary excretion.[7] In preclinical studies with radiolabeled luseogliflozin in rats and dogs, over 65% of the administered dose was recovered in the feces.[7] A smaller fraction is excreted in the urine.[7] In human studies, the mean urinary excretion of unchanged luseogliflozin was found to be between 3.36% and 4.40% of the administered dose.[6]
Table 1: Pharmacokinetic Parameters of Luseogliflozin in Healthy Japanese Males (Single and Multiple Doses)
| Parameter | Single Dose (1-25 mg) | Multiple Dose (5 or 10 mg for 7 days) |
| Tmax (h) | 0.67 - 2.25[6] | ~1.00 |
| t1/2 (h) | Not specified | 9.14 - 10.7[6] |
| Accumulation | N/A | No detectable accumulation observed[6] |
Table 2: Pharmacokinetic Parameters of Luseogliflozin (5 mg Single Dose) in T2DM Patients with Varying Renal Function
| Renal Function Group (eGFR, mL/min/1.73 m²) | Cmax (ng/mL) | Tmax (h) (median) | AUCinf (ng·h/mL) |
| G1 (Normal, ≥90) | 185.0 ± 42.6 | 1.0 | 1140 ± 223 |
| G2 (Mild, 60 to <90) | 170.0 ± 43.1 | 1.0 | 1180 ± 200 |
| G3a (Mild-Moderate, 45 to <60) | 171.0 ± 62.1 | 1.5 | 1180 ± 321 |
| G3b (Moderate-Severe, 30 to <45) | 145.0 ± 47.9 | 1.5 | 1260 ± 359 |
| G4 (Severe, 15 to <30) | 134.0 ± 48.9 | 0.5 | 1400 ± 423 |
| Data derived from a study in Japanese patients with T2DM. Values are presented as mean ± SD, except for Tmax which is median.[10][12] |
Pharmacodynamics
The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action, resulting in improved glycemic control and other beneficial metabolic changes.
2.1. Mechanism of Action The kidneys play a crucial role in glucose homeostasis by filtering and reabsorbing glucose from the blood.[3] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, is responsible for reabsorbing approximately 90% of the filtered glucose.[4][13]
Luseogliflozin is a competitive inhibitor of SGLT2.[14][15] By binding to SGLT2, it blocks the reabsorption of glucose, thereby increasing its excretion in the urine.[13] This action lowers the renal threshold for glucose and reduces overall plasma glucose levels in an insulin-independent manner. Luseogliflozin is highly selective for SGLT2 over SGLT1, which is the primary glucose transporter in the intestine.[10] This selectivity minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[3]
Caption: Luseogliflozin competitively inhibits SGLT2 in the renal proximal tubule.
Table 3: In Vitro Inhibitory and Binding Profile of Luseogliflozin
| Parameter | Value | Target |
| IC50 | 2.26 nM[6][10] | Human SGLT2 |
| Selectivity | ~1770-fold higher for SGLT2 vs. SGLT1[10] | SGLT2/SGLT1 |
| Ki | 1.10 nM[14] | Human SGLT2 |
| Kd | 1.3 nM[14] | Human SGLT2 |
| Dissociation Half-Time | 7 hours[14] | Human SGLT2 |
2.2. Primary Pharmacodynamic Effects The primary pharmacodynamic effect of luseogliflozin is a dose-dependent increase in UGE, leading to a reduction in plasma glucose levels.[2][16] In a 7-day study in Japanese patients with T2DM, 24-hour UGE increased significantly across all dose groups (0.5 mg to 5 mg) compared to placebo.[2][16] This increase in UGE translates to significant reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c).[17]
2.3. Secondary Pharmacodynamic Effects Beyond glycemic control, luseogliflozin administration is associated with several other beneficial effects:
-
Body Weight Reduction: The excretion of glucose results in a caloric loss, which contributes to a significant reduction in body weight.[11][18]
-
Blood Pressure Reduction: A modest reduction in systolic and diastolic blood pressure is often observed, which is attributed to osmotic diuresis and natriuresis.[11][13]
-
Serum Insulin Reduction: The glucose-lowering effect is independent of insulin secretion; in fact, serum insulin levels tend to decrease, which may help reduce insulin resistance and preserve beta-cell function.[17][19]
-
Incretin Secretion: Some studies suggest that luseogliflozin may increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[19][20]
Table 4: Key Pharmacodynamic Outcomes from Clinical Trials
| Parameter | Luseogliflozin Treatment | Placebo | Effect |
| Change in 24-h UGE ( g/day ) on Day 7 (5 mg dose) | +101 g[2][16] | - | Dose-dependent increase |
| Change in HbA1c (%) after 24 weeks | -0.88%[18] | - | Significant reduction |
| Change in FPG (mg/dL) after 24 weeks | -34.2 mg/dL[18] | - | Significant reduction |
| Change in Body Weight (kg) after 24 weeks | -1.51 kg[18] | - | Significant reduction |
| Change in Plasma Glucose (mg/dL) after 2 years | -49.1 mg/dL[11] | - | Sustained reduction |
Experimental Protocols
The characterization of luseogliflozin's pharmacokinetic and pharmacodynamic profile relies on a range of established experimental methodologies.
3.1. Pharmacokinetic Analysis
-
Sample Collection: Plasma and urine samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10]
-
Bioanalytical Method: Concentrations of luseogliflozin and its metabolites (like M2) in plasma and urine are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This involves solid-phase extraction of the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection, often using stable isotope-labeled internal standards for quantification.
-
Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and elimination half-life (t1/2).[2]
3.2. Pharmacodynamic Assessment
-
Urinary Glucose Excretion (UGE): Urine is collected over specific intervals (e.g., 24 hours) to measure the total amount of excreted glucose.[2] This is a primary endpoint for assessing the direct pharmacodynamic effect of the SGLT2 inhibitor.
-
Glycemic Control:
-
Fasting and Postprandial Plasma Glucose: Blood samples are taken to measure glucose levels before and after standardized meals.
-
Continuous Glucose Monitoring (CGM): CGM systems are used to assess 24-hour glucose profiles, providing data on mean glucose levels, glycemic variability, and time spent in the target glucose range (e.g., 70–180 mg/dl).[17]
-
Meal Tolerance Test: This test is performed to evaluate glucose and insulin responses to a standardized meal, providing insights into insulin resistance and β-cell function.[20]
-
3.3. In Vitro Drug Interaction Studies
-
CYP Inhibition/Induction: The potential for luseogliflozin to inhibit or induce major CYP450 enzymes is evaluated using human liver microsomes and primary human hepatocytes, respectively.[21] For inhibition studies, IC50 values are determined.[21]
-
Transporter Studies: The interaction of luseogliflozin with key drug uptake (e.g., OATP1B1, OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters is assessed using recombinant cell lines that overexpress these transporters.[21]
Caption: A generalized workflow for a clinical pharmacology study of luseogliflozin.
Drug Interactions
Luseogliflozin has a low potential for clinically significant drug-drug interactions.
-
CYP-Mediated Interactions: In vitro studies showed that luseogliflozin is a weak inhibitor of CYP2C19 (IC50 of 58.3 μM) but does not inhibit eight other major CYP isoforms.[21] It also did not induce CYP1A2 or CYP2D6.[21] Given its therapeutic plasma concentrations, clinically relevant interactions mediated by CYP enzymes are considered unlikely.[21]
-
Transporter-Mediated Interactions: Luseogliflozin is a substrate for P-glycoprotein (P-gp) but not for BCRP, OATP1B1, OATP1B3, OCT2, OAT1, or OAT3.[21] It is a weak inhibitor of OATP1B3 (IC50 of 93.1 μM).[21] The low ratio of its maximum plasma concentration to the IC50 value suggests that OATP1B3-mediated interactions are also unlikely.[21][22]
-
Interactions with Oral Antidiabetic Drugs (OADs): Clinical studies investigating the co-administration of luseogliflozin with other OADs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, and voglibose, found no clinically meaningful interactions.[23] While minor pharmacokinetic changes were observed with pioglitazone and miglitol, they were not considered to necessitate dose adjustments.[23]
References
- 1. Luseogliflozin Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes [jstage.jst.go.jp]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Absence of Drug-Drug Interactions Between Luseogliflozin, a Sodium-Glucose Co-transporter-2 Inhibitor, and Various Oral Antidiabetic Drugs in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
Luseogliflozin Hydrate in Type 2 Diabetes Mellitus Research: A Technical Guide
Introduction
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] Developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action is independent of insulin, offering a unique therapeutic approach to glycemic control.[2] By promoting the excretion of glucose in the urine, luseogliflozin not only lowers blood glucose levels but also contributes to weight loss and reductions in blood pressure.[1][3] This technical guide provides an in-depth overview of luseogliflozin's mechanism, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.
Mechanism of Action
In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] The SGLT2 transporter, located in the proximal renal tubules, is responsible for about 90% of this reabsorption.[1] In T2DM, the sustained high blood glucose levels lead to an excess of filtered glucose, which SGLT2 continues to reabsorb, thereby perpetuating hyperglycemia.[1]
Luseogliflozin selectively inhibits SGLT2, blocking this reabsorption pathway.[1] This inhibition leads to increased urinary glucose excretion (UGE), which in turn lowers plasma glucose concentrations.[4] This glucosuric effect also results in a mild osmotic diuresis and caloric loss, contributing to observed reductions in blood pressure and body weight.[1] Luseogliflozin's selectivity for SGLT2 over SGLT1 (the primary glucose transporter in the intestine) is over 1,700-fold, minimizing gastrointestinal side effects.[5]
References
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Diabetes Drug Discovery: High-Throughput Screening Assays for SGLT2 Inhibitors like Luseogliflozin
For Immediate Release
[City, State] – [Date] – In the ongoing battle against type 2 diabetes, the discovery of novel therapeutic agents is paramount. Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Luseogliflozin, have emerged as a promising class of drugs that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. To accelerate the identification of new and improved SGLT2 inhibitors, robust and efficient high-throughput screening (HTS) assays are essential. This document provides detailed application notes and protocols for a cell-based fluorescent assay designed for the rapid screening of SGLT2 inhibitor candidates.
Introduction to SGLT2 and High-Throughput Screening
The sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the S1 segment of the proximal tubule of the kidneys.[1] It is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action makes SGLT2 an attractive target for the treatment of type 2 diabetes.
High-throughput screening allows for the rapid testing of large compound libraries to identify potential drug candidates that modulate the activity of a specific biological target. For SGLT2, cell-based assays utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), have proven to be a reliable and efficient method for identifying inhibitors.
SGLT2 Signaling Pathway in Renal Glucose Reabsorption
The following diagram illustrates the mechanism of glucose reabsorption in the renal proximal tubule and the site of action for SGLT2 inhibitors.
High-Throughput Screening Experimental Workflow
The workflow for a typical HTS campaign to identify SGLT2 inhibitors is outlined below. This process is designed for efficiency and scalability, allowing for the screening of thousands of compounds in a short period.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of several known SGLT2 inhibitors, providing a benchmark for comparison of newly identified compounds.
| Compound | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Luseogliflozin | 2.3[2] | 1765-fold[2] |
| Dapagliflozin | 1.1 | >1200-fold |
| Canagliflozin | 2.2 | ~250-fold |
| Empagliflozin | 3.1 | >2500-fold |
| Phlorizin | 39 | ~10-fold |
Experimental Protocols
Protocol 1: Cell-Based 2-NBDG Uptake Assay using CHO-hSGLT2 Cells
This protocol describes a method for screening SGLT2 inhibitors using a Chinese Hamster Ovary (CHO) cell line stably expressing human SGLT2 (hSGLT2).
Materials:
-
CHO-hSGLT2 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
96-well or 384-well black, clear-bottom tissue culture plates
-
Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)
-
Sodium-free buffer (replace NaCl with 140 mM choline chloride)
-
2-NBDG (fluorescent glucose analog)
-
Test compounds and control inhibitors (e.g., Luseogliflozin, Dapagliflozin)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend CHO-hSGLT2 cells in culture medium.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well or 384-well plates at 1 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and monolayer formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control inhibitors in sodium-containing buffer.
-
Aspirate the culture medium from the cell plates and wash the cells twice with sodium-containing buffer.
-
Add the diluted compounds to the respective wells. For negative controls, add buffer with vehicle (e.g., DMSO). For positive controls, add a known SGLT2 inhibitor at a concentration that gives maximal inhibition.
-
Incubate the plates at 37°C for 15-30 minutes.
-
-
2-NBDG Uptake:
-
Prepare a 2-NBDG solution in sodium-containing buffer at a final concentration of 100 µM.
-
Add the 2-NBDG solution to all wells.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Aspirate the 2-NBDG and compound solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Protocol 2: Cell-Based 2-NBDG Uptake Assay using Endogenous SGLT2-Expressing HK-2 Cells
This protocol utilizes the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., Keratinocyte Serum-Free Medium supplemented with human recombinant EGF and bovine pituitary extract)
-
Same buffers, reagents, and equipment as in Protocol 1.
Procedure:
-
Cell Seeding:
-
Seed HK-2 cells into 96-well plates at a density of 4 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Assay Procedure:
-
The compound treatment, 2-NBDG uptake, and fluorescence measurement steps are the same as described in Protocol 1 for CHO-hSGLT2 cells. It is recommended to optimize the 2-NBDG incubation time (typically 30-90 minutes) for the HK-2 cell line.
-
Data Analysis and Interpretation
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound concentration using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))
-
Fluorescence_compound: Fluorescence of cells treated with the test compound.
-
Fluorescence_vehicle: Fluorescence of cells treated with vehicle only (negative control).
-
Fluorescence_background: Fluorescence of cells treated with a saturating concentration of a known inhibitor (positive control).
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
SD: Standard Deviation
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Conclusion
The described cell-based fluorescent assays provide a robust and efficient platform for the high-throughput screening and identification of novel SGLT2 inhibitors. These protocols can be readily adapted for automated liquid handling systems to further increase throughput. The detailed methodologies and data analysis procedures outlined in these application notes will aid researchers in the discovery and development of next-generation therapies for type 2 diabetes.
References
Luseogliflozin hydrate administration in preclinical animal models
Application Notes: Luseogliflozin Hydrate in Preclinical Research
Introduction
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the renal proximal tubules.[1][2] By blocking SGLT2, luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2][3] This unique mechanism of action has made it a valuable tool in preclinical research for studying type 2 diabetes and its associated complications. Preclinical studies in various animal models have demonstrated its efficacy in not only glycemic control but also in providing pleiotropic benefits, including renoprotection, cardiovascular improvements, and amelioration of metabolic syndromes like obesity and non-alcoholic steatohepatitis (NASH).[4][5][6][7][8]
Mechanism of Action
The primary mechanism of luseogliflozin involves the competitive inhibition of SGLT2 in the kidneys.[1][2] This action reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion (UGE).[1] The resulting caloric loss can contribute to weight reduction.[2] Beyond its primary glucose-lowering effect, luseogliflozin has been shown to reduce oxidative stress, inflammation, and endothelial dysfunction in animal models, contributing to its protective effects on various organs.[4]
Preclinical Data Summary
The following tables summarize the administration protocols and key quantitative outcomes from various preclinical studies involving luseogliflozin.
Table 1: Luseogliflozin Administration in Diabetic and Nephropathy Animal Models
| Animal Model | Disease Focus | Luseogliflozin Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| T2DN/McWi Rats | Diabetic Nephropathy | 10 mg/kg/day (in drinking water) | 3 months | Normalized blood glucose and HbA1c levels; Prevented the decline in Glomerular Filtration Rate (GFR); Reduced glomerular injury and renal fibrosis. | [5][6][9] |
| T2DN Rats (18-mo-old) | Diabetic Cognitive Dysfunction | 20 mg/kg/day | 3 months | Reduced plasma glucose and HbA1c; Restored cerebral blood flow autoregulation; Reduced blood-brain barrier leakage and cognitive deficits. | [4][10] |
| db/db Mice (10-week-old) | Type 2 Diabetes / β-cell function | 0.0025% or 0.01% in chow | 4 weeks | Significantly lowered fasting blood glucose; Significantly increased fasting serum insulin; Increased β-cell mass and proliferation; Decreased β-cell apoptosis. | [11] |
| C57BL/6J Mice | Insulin/IGF-1 Receptor Inhibition | 10 mg/kg/day (oral gavage) | 7 days | Ameliorated hyperglycemia; Further increased β-cell mass and proliferation in OSI-906-treated mice. | [3] |
Table 2: Luseogliflozin Administration in Obesity and NASH Animal Models
| Animal Model | Disease Focus | Luseogliflozin Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| C57BL/6J Mice (High-Fat Diet) | Diet-Induced Obesity | 0.01% in diet (paired feeding) | 8 weeks | Significantly reduced body weight, fasting blood glucose, plasma insulin, and total cholesterol; Reduced liver weight and hepatic cholesterol/triglyceride levels. | [7] |
| NA/STZ-treated Mice (High-Fat Diet) | Non-alcoholic Steatohepatitis (NASH) | Not specified | 8 weeks | Significantly improved glucose elevations; Attenuated liver weight gain and lipid accumulation; Normalized fibrotic changes and inflammatory cytokine expression in the liver. | [8] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Luseogliflozin in a Diabetic Nephropathy Rat Model
This protocol is based on studies using the T2DN/McWi rat, a model of type 2 diabetic nephropathy.[5][6][9]
-
Animal Model: Male T2DN/McWi rats are used. This strain is a hybrid of Fawn Hood Hypertensive (FHH) and Goto-Kakizaki (GK) rats and develops non-obese type 2 diabetes.[4]
-
Housing and Acclimation: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Allow for at least one week of acclimation before the start of the experiment.
-
Experimental Groups:
-
Drug Preparation and Administration:
-
Prepare luseogliflozin solution in drinking water to achieve a target dose of 10 mg/kg/day.[6][9] The concentration should be adjusted based on daily water consumption measurements.
-
Alternatively, administer luseogliflozin via oral gavage at 20 mg/kg/day for studies focusing on cerebrovascular function.[4]
-
The vehicle control group receives untreated drinking water.
-
-
Treatment Duration: Administer treatment for a period of 3 months.[5][9]
-
Monitoring and Endpoints:
-
Metabolic Parameters: Monitor body weight, food intake, and water intake weekly. Collect blood samples periodically to measure blood glucose and HbA1c.
-
Renal Function: Collect 24-hour urine samples at baseline and at monthly intervals to measure urinary protein and nephrin excretion. At the end of the study, measure Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF).
-
Histology: At termination, perfuse and collect kidneys. Process tissues for histological staining (e.g., PAS, Masson's trichrome) to assess glomerular injury, tubular necrosis, and renal fibrosis.[6][9]
-
Protocol 2: Evaluation of Luseogliflozin in a Diet-Induced Obesity Mouse Model
This protocol is adapted from studies investigating the effects of luseogliflozin on obesity and endothelial dysfunction.[7]
-
Animal Model: Male C57BL/6J mice, 4-6 weeks old.
-
Diet-Induced Obesity Induction:
-
Experimental Groups (after 8 weeks of HFD):
-
Control Diet
-
High-Fat Diet (HFD) + Vehicle
-
HFD + Luseogliflozin
-
-
Drug Preparation and Administration:
-
Mix luseogliflozin into the HFD chow at a concentration of 0.01%.[7][11]
-
The HFD + Vehicle group receives the HFD without the drug.
-
Paired Feeding: To distinguish the drug's effects from those of reduced food intake, a paired-feeding arm is critical. In this group, each mouse receiving luseogliflozin is given the same amount of food that its HFD-vehicle counterpart consumed the previous day.[7]
-
-
Treatment Duration: Administer the specialized diets for 8 weeks.[7]
-
Monitoring and Endpoints:
-
Metabolic Parameters: Monitor body weight and food intake daily. At the end of the study, measure fasting blood glucose, plasma insulin, and lipid profiles (total cholesterol, triglycerides).
-
Tissue Analysis: At termination, harvest and weigh liver and epididymal adipose tissue. Analyze liver tissue for cholesterol and triglyceride content.
-
Endothelial Function: Isolate the aorta to assess endothelial-dependent and -independent vasodilation using an organ bath system.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Action of Luseogliflozin in the Kidney.
Caption: General Preclinical Experimental Workflow.
Caption: Downstream Protective Effects of Luseogliflozin.
References
- 1. Portico [access.portico.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luseogliflozin and caloric intake restriction increase superoxide dismutase 2 expression, promote antioxidative effects, and attenuate aortic endothelial dysfunction in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with the SGLT2 inhibitor luseogliflozin improves nonalcoholic steatohepatitis in a rodent model with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a new SGLT2 inhibitor, luseogliflozin, on diabetic nephropathy in T2DN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic β-cells in obese type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Measuring Urinary Glucose Excretion with Luseogliflozin Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luseogliflozin hydrate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules responsible for approximately 90% of glucose reabsorption from glomerular filtrate.[1][2] By inhibiting SGLT2, Luseogliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion (UGE), thereby lowering plasma glucose levels.[1][3] This mechanism of action makes the quantification of UGE a critical pharmacodynamic endpoint in preclinical and clinical studies of Luseogliflozin and other SGLT2 inhibitors. This document provides detailed protocols for the collection of urine samples and the quantitative measurement of urinary glucose.
Mechanism of Action: Luseogliflozin and SGLT2 Inhibition
In the kidneys, glucose is freely filtered from the blood at the glomerulus. In the proximal tubules, SGLT2 facilitates the reabsorption of the majority of this filtered glucose back into circulation.[2] Luseogliflozin competitively inhibits SGLT2, blocking this reabsorption pathway.[4] This results in the excess glucose remaining in the tubular fluid and being excreted in the urine, a condition known as glucosuria.[1] This induced glucosuria directly contributes to glycemic control and can also lead to caloric loss and a reduction in body weight.[1][5]
Caption: Luseogliflozin inhibits SGLT2 in the renal proximal tubule, blocking glucose reabsorption.
Experimental Protocols
Protocol 1: 24-Hour Urine Collection
Accurate measurement of total UGE requires a complete 24-hour urine collection to account for diurnal variations in glucose excretion and hydration status.
Materials:
-
Large, clean, amber-colored urine collection container (typically 3-4 liters) with a secure lid.
-
Refrigeration unit or cooler with ice packs.
-
Labeling materials.
-
Personal Protective Equipment (PPE): gloves.
Procedure:
-
Start of Collection: Begin the collection period in the morning. The patient should void their bladder for the first time and discard this urine. Record the exact time; this is the start time of the 24-hour collection period.
-
Collection: For the next 24 hours, the patient must collect all subsequent urine in the provided container. The container should be kept refrigerated or on ice throughout the collection period to prevent degradation of glucose.
-
End of Collection: Exactly 24 hours after the start time, the patient should void their bladder one last time and add this final sample to the collection container. Record this end time.
-
Transport: The container should be sealed, properly labeled with patient identifiers, collection start and end times, and transported to the laboratory immediately, maintaining cold chain conditions.
-
Processing: In the laboratory, measure and record the total volume of the 24-hour urine collection. Ensure the sample is well-mixed by inverting the container several times. Aliquot samples into smaller, labeled tubes for analysis and storage (-20°C or colder for long-term storage).
Protocol 2: Quantitative Measurement of Urinary Glucose (Glucose Oxidase Method)
This protocol describes a common and specific enzymatic method for quantifying glucose concentration in urine samples. The principle involves the glucose oxidase enzyme catalyzing the oxidation of glucose, which produces a colored product that can be measured spectrophotometrically.[6]
Materials:
-
Spectrophotometer or colorimeter.
-
Cuvettes.[7]
-
Glucose oxidase reagent kit (commercially available).
-
Glucose standard solution (e.g., 100 mg/dL).
-
Micropipettes and tips.
-
Test tubes.
-
Distilled water.
-
Collected urine samples (from Protocol 1).
Procedure:
-
Preparation of Standards: Prepare a series of glucose standards by diluting the stock solution with distilled water to create a calibration curve. Typical concentrations might range from 0 mg/dL to 2000 mg/dL.[6]
-
Sample Preparation: If urine samples are turbid, centrifuge them at >2500 x g for 10 minutes and use the supernatant for the assay.[8] Depending on the expected glucose concentration, samples may need to be diluted with distilled water to fall within the range of the standard curve.
-
Assay:
-
Label test tubes for each standard, urine sample (and its dilutions), and a blank (distilled water).
-
Pipette a small, fixed volume of each standard, sample, and blank into the corresponding tubes.
-
Add a fixed volume of the glucose oxidase reagent to each tube and mix well.
-
Incubate the tubes for the time and at the temperature specified by the reagent kit manufacturer (e.g., 5-10 minutes at room temperature or 37°C).
-
-
Measurement:
-
Set the spectrophotometer to the wavelength specified in the kit's instructions.
-
Calibrate the instrument to zero absorbance using the blank.
-
Measure the absorbance of each standard and sample.
-
-
Calculation:
-
Plot a standard curve of absorbance versus glucose concentration for the standards.
-
Use the absorbance values of the urine samples to determine their glucose concentration from the standard curve.
-
Calculate the Total 24-Hour Urinary Glucose Excretion (in g/24h ) using the following formula:
-
UGE ( g/24h ) = [Glucose Concentration (mg/dL) / 1000 (mg/g)] * [Total Urine Volume (mL/24h) / 100 (dL/L)]
-
-
Caption: A typical experimental workflow for measuring urinary glucose excretion (UGE).
Data Presentation
Quantitative data from clinical studies investigating Luseogliflozin should be summarized for clear interpretation. The following tables present example data derived from published studies.
Table 1: Change in 24-Hour Urinary Glucose Excretion (UGE) after Luseogliflozin Administration
This table summarizes the effect of Luseogliflozin on the amount of glucose excreted in urine over a 24-hour period in patients with Type 2 Diabetes.
| Study Parameter | Baseline (Pre-treatment) | After 24 Weeks of Treatment | Change from Baseline |
| Luseogliflozin Dose | N/A | 2.5 mg/day | N/A |
| Mean UGE ( g/24h ) | 11.1 ± 11.8 | 84.5 ± 46.8 | +73.4 g/24h |
| Reference | [5] | [5] | Calculated from[5] |
Table 2: Pharmacodynamic Effects of Luseogliflozin (2.5 mg) vs. Placebo after 7 Days
This table compares key glycemic and pharmacodynamic parameters between Luseogliflozin and placebo treatment groups.
| Parameter | Placebo | Luseogliflozin (2.5 mg) | P-value |
| Cumulative UGE ( g/24h ) | N/A (low) | Significantly Increased | < 0.05 |
| Mean 24-h Glucose (mg/dL) | 168.5 | 145.9 | < 0.001 |
| Serum Insulin AUC (µU·h/mL) | Baseline | Significantly Lower | N/A |
| Reference | [9][10] | [9][10] | [9][10] |
Table 3: Effect of Renal Impairment on Luseogliflozin-Induced UGE
This table illustrates how the efficacy of Luseogliflozin in promoting UGE is influenced by the patient's renal function, as measured by estimated glomerular filtration rate (eGFR).
| Renal Function Group (eGFR) | Change in UGE from Baseline |
| Normal (≥90 mL/min/1.73 m²) | Highest Increase |
| Mild Impairment (60-89) | Moderate Increase |
| Moderate Impairment (30-59) | Smaller Increase |
| Severe Impairment (<30) | Attenuated/Lowest Increase |
| Reference | [11] |
Note: The efficacy of Luseogliflozin is dependent on renal function; as eGFR declines, the amount of filtered glucose decreases, thus reducing the magnitude of UGE induced by the SGLT2 inhibitor.[11] Monitoring kidney function is crucial when evaluating the pharmacodynamic effects of this drug class.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Changes in urinary glucose concentration and body weight in patients treated with the selective SGLT2 inhibitor luseogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.libretexts.org [med.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 9. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luseogliflozin Hydrate in Primary Renal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of luseogliflozin hydrate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in primary renal cell culture. The protocols outlined below are intended to guide researchers in studying the cellular and molecular effects of luseogliflozin on primary renal proximal tubule cells, a critical model for understanding its mechanism of action and potential therapeutic applications in kidney-related disorders.
Introduction
This compound is an orally available SGLT2 inhibitor that reduces renal glucose reabsorption, thereby lowering blood glucose levels.[1] Beyond its glycemic control, luseogliflozin has demonstrated renoprotective effects.[2][3] Studies utilizing primary renal cell cultures are crucial for elucidating the direct effects of luseogliflozin on kidney cells, independent of systemic metabolic changes. These in vitro models allow for the investigation of specific signaling pathways and cellular responses to the drug.
One of the key mechanisms of luseogliflozin's action in renal proximal tubular cells is the modulation of oxygen metabolism and the subsequent effects on hypoxia-inducible factor-1α (HIF-1α).[1][4] Under hypoxic conditions, often associated with diabetic nephropathy, HIF-1α is stabilized and promotes the expression of genes involved in fibrosis and inflammation. Luseogliflozin has been shown to inhibit this hypoxia-induced HIF-1α accumulation.[1][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on primary human renal proximal tubular epithelial cells (HRPTECs).
Table 1: Dose-Dependent Effect of Luseogliflozin on Hypoxia-Induced HIF-1α Protein Expression in HRPTECs
| Luseogliflozin Concentration (µM) | Inhibition of Hypoxia-Induced HIF-1α Protein Expression (%) | Statistical Significance (p-value) |
| 1 | Not significant | > 0.05 |
| 10 | Significant Inhibition | < 0.05 |
| 100 | 29.3 ± 2.3 | < 0.01 |
Data extracted from a study where HRPTECs were exposed to hypoxic (1% O2) conditions for 24 hours.[1][5]
Table 2: Effect of Luseogliflozin on the Expression of HIF-1α Target Genes in HRPTECs under Hypoxia
| Gene | Treatment | Fold Change vs. Normoxic Control | Statistical Significance (p-value vs. Hypoxia) |
| GLUT1 | Hypoxia (1% O₂) | Increased | - |
| Hypoxia + Luseogliflozin (100 µM) | Reduced | < 0.01 | |
| PAI-1 | Hypoxia (1% O₂) | Increased | - |
| Hypoxia + Luseogliflozin (100 µM) | Reduced | < 0.01 | |
| VEGF | Hypoxia (1% O₂) | Increased | - |
| Hypoxia + Luseogliflozin (100 µM) | Reduced | < 0.01 | |
| HK2 | Hypoxia (1% O₂) | Increased | - |
| Hypoxia + Luseogliflozin (100 µM) | Reduced | < 0.01 | |
| PKM | Hypoxia (1% O₂) | Increased | - |
| Hypoxia + Luseogliflozin (100 µM) | Reduced | < 0.01 |
HRPTECs were treated for 24 hours under hypoxic (1% O₂) conditions.[1][5]
Table 3: Effect of Luseogliflozin on Oxygen Consumption Rate (OCR) in HRPTECs
| Condition | Treatment | OCR Reduction (%) |
| Normoxia | Luseogliflozin | 69 |
| Hypoxia (1% O₂) | Luseogliflozin | 33 (further reduction) |
Data indicates that luseogliflozin suppresses mitochondrial oxygen consumption.[6]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Renal Proximal Tubule Epithelial Cells (HRPTECs)
This protocol is adapted from established methods for primary renal cell culture.
Materials:
-
Normal human kidney tissue (e.g., from nephrectomy)
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Soybean trypsin inhibitor
-
Percoll
-
Culture flasks/plates
Procedure:
-
Obtain fresh, sterile human kidney cortical tissue.
-
Mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue with Collagenase Type II solution at 37°C with gentle agitation.
-
Neutralize the collagenase activity with a soybean trypsin inhibitor or by adding complete culture medium with FBS.
-
Filter the cell suspension through a series of cell strainers (e.g., 100 µm, 70 µm, 40 µm) to remove undigested tissue and glomeruli.
-
Isolate proximal tubule fragments using a Percoll density gradient.
-
Wash the isolated tubules with a serum-free medium.
-
Seed the tubule fragments onto collagen-coated culture flasks or plates in DMEM/F12 supplemented with 10% FBS and penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Cells should reach confluence within 7-10 days.
Protocol 2: Luseogliflozin Treatment and Hypoxia Induction
Materials:
-
Confluent primary HRPTECs
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Serum-free culture medium
-
Hypoxia chamber or incubator with adjustable O₂ levels
Procedure:
-
Once HRPTECs reach 80-90% confluency, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Prepare working solutions of luseogliflozin in a serum-free medium at the desired concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the luseogliflozin stock).
-
Aspirate the synchronization medium and add the luseogliflozin-containing or vehicle control medium to the cells.
-
For hypoxia experiments, place the culture plates in a hypoxia chamber set to 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 24 hours). For normoxic controls, maintain the plates in a standard incubator (21% O₂).
Protocol 3: Western Blot Analysis for HIF-1α
Materials:
-
Treated HRPTECs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for studying luseogliflozin in primary renal cells.
Caption: Luseogliflozin's proposed mechanism of action in renal proximal tubule cells.
References
- 1. Hypoxia-inducible factor-1α is the therapeutic target of the SGLT2 inhibitor for diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Off-Target Effects of Luseogliflozin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luseogliflozin hydrate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. While highly effective in lowering blood glucose levels in patients with type 2 diabetes, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications.
These application notes provide a detailed protocol for assessing the off-target effects of this compound. The described methodologies cover a range of in vitro assays designed to identify and characterize interactions with various unintended molecular targets.
Comprehensive Off-Target Liability Profiling
A primary step in assessing off-target effects is to screen the compound against a broad panel of receptors, kinases, ion channels, and other enzymes. This provides a wide-angle view of potential interactions. Commercial services often provide such panels, which can be adapted for specific research needs.
Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Assays
This protocol outlines a general procedure for screening this compound against a panel of human receptors, transporters, and ion channels via radioligand binding assays, and against a panel of kinases and other enzymes through functional enzymatic assays.
Objective: To identify potential off-target binding and enzymatic activity of this compound.
Materials:
-
This compound
-
A panel of recombinant human receptors, transporters, ion channels, and enzymes (e.g., from Eurofins SafetyScreen or Reaction Biology InVEST panels)
-
Specific radioligands for each binding assay target
-
Specific substrates for each enzyme assay
-
Assay buffers specific to each target
-
96-well or 384-well microplates
-
Scintillation counter or appropriate detection instrument for enzymatic assays
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to obtain a range of concentrations for testing (e.g., 10-point concentration-response curve, typically from 10 nM to 100 µM).
-
Radioligand Binding Assays:
-
In each well of a microplate, combine the assay buffer, a fixed concentration of the specific radioligand, and the cell membrane preparation expressing the target receptor/transporter/ion channel.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Incubate at a specified temperature and duration to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known, unlabeled ligand for the target.
-
-
Enzyme Inhibition/Activation Assays:
-
In each well of a microplate, combine the assay buffer, the specific enzyme, and its substrate.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Incubate at a specified temperature and duration to allow the enzymatic reaction to proceed.
-
Terminate the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
For binding assays, calculate the percent inhibition of specific binding at each concentration of this compound.
-
For enzyme assays, calculate the percent inhibition or activation of enzyme activity at each concentration.
-
Plot the percent inhibition/activation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 (for activation) value.
-
Data Presentation:
Results from a broad off-target screening panel are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM). Targets showing significant inhibition (typically >50%) are then selected for full dose-response studies to determine IC50 values.
Focused Off-Target Assessment: Na+/H+ Exchanger (NHE-1)
Several studies suggest that SGLT2 inhibitors may exert cardioprotective effects through off-target inhibition of the Na+/H+ exchanger 1 (NHE-1).[1][2] Assessing the direct effect of Luseogliflozin on NHE-1 activity is therefore a critical step.
Experimental Protocol: NHE-1 Activity Assay in Cardiomyocytes
This protocol describes a method to measure NHE-1 activity in isolated cardiomyocytes using a pH-sensitive fluorescent dye.[3][4]
Objective: To determine the inhibitory effect of this compound on NHE-1 activity.
Materials:
-
Isolated cardiomyocytes (e.g., from mouse or rat)
-
This compound
-
Cariporide (a known NHE-1 inhibitor, as a positive control)
-
SNARF-1 AM (pH-sensitive fluorescent dye)
-
HEPES-buffered solution
-
NH4Cl solution
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with SNARF-1 AM in HEPES-buffered solution to load the dye.
-
Acidification: Induce intracellular acidification by perfusing the cells with a solution containing NH4Cl, followed by a switch to a sodium-free solution to wash out the NH4Cl. This "prepulse" technique leads to a rapid drop in intracellular pH (pHi).
-
pH Recovery: Reintroduce a sodium-containing solution to initiate pHi recovery, which is primarily mediated by NHE-1 activity.
-
Treatment: Perform the pH recovery step in the presence of vehicle (DMSO), this compound (at various concentrations), or cariporide.
-
Fluorescence Measurement: Continuously monitor the fluorescence of SNARF-1 at two emission wavelengths. The ratio of these intensities is proportional to the pHi.
-
Data Analysis: Calculate the rate of pHi recovery (dpHi/dt) as a measure of NHE-1 activity. Compare the rates of recovery in the presence of this compound and cariporide to the vehicle control. Calculate the IC50 value for Luseogliflozin-mediated inhibition of NHE-1 activity.
Data Presentation:
| Compound | Target | Cell Type | Assay | Endpoint | Value |
| Luseogliflozin | NHE-1 | Mouse Cardiomyocytes | SNARF assay | Inhibition of pHi recovery | IC50 ~1 µM[3][4] |
| Cariporide | NHE-1 | Mouse Cardiomyocytes | SNARF assay | Inhibition of pHi recovery | Positive Control |
Assessment of Metabolic Enzyme Interactions: CYP and UGT Inhibition
Luseogliflozin is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[5][6] It is important to assess whether Luseogliflozin can inhibit these enzymes, as this could lead to drug-drug interactions.
Experimental Protocol: In Vitro CYP and UGT Inhibition Assays
This protocol outlines a general method for evaluating the inhibitory potential of this compound on major human CYP and UGT isoforms.[7][8]
Objective: To determine the IC50 values of this compound for major human CYP and UGT isoforms.
Materials:
-
This compound
-
Human liver microsomes or recombinant human CYP/UGT enzymes
-
Specific probe substrates for each CYP and UGT isoform
-
NADPH (for CYP assays)
-
UDPGA (for UGT assays)
-
Known inhibitors for each isoform (positive controls)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system
Procedure:
-
Incubation: In a microplate, pre-incubate this compound (at various concentrations) or a known inhibitor with human liver microsomes or recombinant enzymes in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding the specific probe substrate and the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs).
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Enzyme Isoform | Luseogliflozin IC50 (µM) | Known Inhibitor |
| CYP2C19 | 58.3[7] | e.g., Omeprazole |
| Other CYPs | >100[7] | Various |
| UGT1A1 | >100 | e.g., Atazanavir |
| UGT1A3 | >100 | e.g., Quinidine |
| UGT1A4 | >100 | e.g., Diclofenac |
| UGT1A6 | >100 | e.g., Diclofenac |
| UGT1A9 | >100 | e.g., Diclofenac |
| UGT2B7 | >100 | e.g., Diclofenac |
Signaling Pathway Analysis: AMPK and SIRT1 Activation
Some of the beneficial cardiovascular and renal effects of SGLT2 inhibitors are thought to be mediated through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).
Experimental Protocol: AMPK and SIRT1 Activity Assays
Objective: To investigate whether this compound can directly activate AMPK and SIRT1.
A. AMPK Activity Assay
Materials:
-
This compound
-
Purified active AMPK enzyme complex
-
AMPK substrate peptide (e.g., SAMS peptide)
-
[γ-³²P]ATP
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified AMPK, the substrate peptide, and this compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the fold activation of AMPK activity by this compound compared to the vehicle control.
B. SIRT1 Activity Assay
Materials:
-
This compound
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer
-
Developer solution
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a black microplate, combine the assay buffer, NAD+, the fluorogenic substrate, and this compound at various concentrations.
-
Reaction Initiation: Add the SIRT1 enzyme to start the reaction.
-
Incubation: Incubate at 37°C for a specified time, protected from light.
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, leading to a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the fold activation of SIRT1 activity by this compound compared to the vehicle control.
Data Presentation:
| Target | Luseogliflozin Concentration | Fold Activation (vs. Vehicle) |
| AMPK | 1 µM | To be determined |
| AMPK | 10 µM | To be determined |
| AMPK | 100 µM | To be determined |
| SIRT1 | 1 µM | To be determined |
| SIRT1 | 10 µM | To be determined |
| SIRT1 | 100 µM | To be determined |
Visualizations
Signaling Pathways
Caption: Potential off-target signaling pathways of this compound.
Experimental Workflows
Caption: General workflow for assessing off-target effects.
Caption: Workflow for the NHE-1 activity assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luseogliflozin inhibits high glucose-induced TGF-β2 expression in mouse cardiomyocytes by suppressing NHE-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luseogliflozin inhibits high glucose-induced TGF- β 2 expression in mouse cardiomyocytes by suppressing NHE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of potential drug interactions mediated by cytochrome P450 and transporters for luseogliflozin, an SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UGT Inhibition | Evotec [evotec.com]
Application Notes and Protocols: Luseogliflozin Hydrate in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease globally, characterized by progressive damage to the kidney's glomeruli and tubules.[1][2] Key pathological features include glomerular hyperfiltration, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1] Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a novel class of anti-hyperglycemic agents that have demonstrated significant renoprotective effects.[3][4] Luseogliflozin, a selective SGLT2 inhibitor, lowers blood glucose by promoting urinary glucose excretion.[3][5] Its application in preclinical models of diabetic nephropathy provides a valuable tool for investigating the mechanisms of renal protection and evaluating therapeutic strategies.
Mechanism of Action of Luseogliflozin in the Kidney
Luseogliflozin selectively inhibits SGLT2 in the proximal tubules of the kidney. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[5] By blocking this transporter, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[5] This primary action results in several downstream effects beneficial in diabetic nephropathy:
-
Improved Glycemic Control: Lowering of blood glucose and HbA1c levels.[1][6]
-
Reduction of Glomerular Hyperfiltration: In a diabetic state, increased glucose and sodium reabsorption via SGLT2 reduces sodium delivery to the macula densa, leading to afferent arteriole vasodilation and glomerular hyperfiltration.[4][7] Luseogliflozin restores tubuloglomerular feedback by increasing sodium delivery, which constricts the afferent arteriole and reduces intraglomerular pressure.[4]
-
Caloric Loss and Weight Reduction: The excretion of glucose in the urine results in a net caloric loss.[5]
-
Osmotic Diuresis: Increased glucose in the urine leads to an excretion of water and sodium, which can contribute to a reduction in blood pressure.[5]
Key Experimental Data from Animal Models
Luseogliflozin has been evaluated in various rodent models of diabetic nephropathy, demonstrating significant therapeutic effects both as a monotherapy and in combination with other drugs like ACE inhibitors.
Table 1: Effects of Luseogliflozin on Key Parameters in T2DN Rats[1][6]
(Data summarized from a study using a T2DN rat model of type 2 diabetic nephropathy. Treatment duration: 3 months)
| Parameter | Vehicle Control | Luseogliflozin (10 mg/kg/day) | Lisinopril (10 mg/kg/day) | Combination Therapy |
| Blood Glucose (mg/dL) | ~350 | Normalized | ~350 | Normalized |
| HbA1c (%) | ~10 | Normalized | ~10 | Normalized |
| Mean Blood Pressure (mmHg) | ~140 | No Effect | 113 | Significantly Reduced |
| Glomerular Filtration Rate (GFR) | Declined | Prevented Decline | Prevented Decline | Prevented Decline |
| Proteinuria | Progressive Increase | No significant reduction | Reduced | Significantly Reduced |
| Glomerular Injury | Severe | Reduced | Reduced | Greater Reduction |
| Renal Fibrosis | Severe | Reduced | No Effect | Greater Reduction |
| Tubular Necrosis | Severe | Reduced | Reduced | Greater Reduction |
| Urinary Nephrin Excretion | Increased | Reduced | Reduced | N/A |
Table 2: Effects of Luseogliflozin in db/db Mice[8]
(Data summarized from a study using db/db mice, a model for type 2 diabetes. Treatment duration: 8 weeks)
| Parameter | db/m (Control) | db/db (Vehicle) | db/db + Luseogliflozin (15 mg/kg/day) |
| Plasma Glucose | Normal | Elevated | Lowered |
| Glomerular Mesangial Matrix Expansion | Normal | Increased | Decreased |
| Glomerular & Interstitial Fibronectin | Normal | Increased | Decreased |
| Glomerular Basement Membrane Thickness | Normal | Increased | Attenuated |
| Renal HIF-1α Accumulation | Low | Increased | Attenuated |
Signaling Pathway Modulation
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy and Luseogliflozin Treatment in Rats
This protocol is based on methodologies used for T2DN (Type 2 Diabetic Nephropathy) and Dahl-STZ (Streptozotocin-induced) rat models.[1][9]
1. Animal Model Selection:
-
T2DN Rats: A genetic model of type 2 diabetic nephropathy. Animals typically develop progressive proteinuria, glomerulosclerosis, and a decline in GFR.[1]
-
Dahl Salt-Sensitive (S) Rats: Induce type 1 diabetes via a single intraperitoneal injection of streptozotocin (STZ) (e.g., 40-60 mg/kg).[9][10] Confirm diabetes by measuring blood glucose levels; animals with glucose >250-300 mg/dL are considered diabetic.[9][11]
2. Animal Housing and Acclimatization:
-
House animals in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Provide free access to standard chow and water.[1]
-
Allow for an acclimatization period of at least one week before the start of the experiment.
3. Treatment Groups:
-
Randomly assign diabetic animals to treatment groups (n=8-10 per group)[1][9]:
- Group 1 (Vehicle Control): Receive the vehicle (e.g., drinking water or gavage).
- Group 2 (Luseogliflozin): Administer luseogliflozin at a dose of 10 mg/kg/day.[1][6] The drug can be mixed into drinking water or administered via oral gavage.
- Group 3 (Positive Control, e.g., Lisinopril): Administer an ACE inhibitor like lisinopril at 10 mg/kg/day.[1][6]
- Group 4 (Combination Therapy): Administer both luseogliflozin and lisinopril at the doses above.[1][6]
4. Monitoring and Sample Collection:
-
Duration: The treatment period typically lasts for several weeks to months (e.g., 3 months).[1]
-
Weekly/Bi-weekly: Monitor body weight, food intake, and water intake.[11]
-
Monthly: Measure non-fasting blood glucose and HbA1c.[1] Collect 24-hour urine samples using metabolic cages to assess proteinuria and urinary nephrin levels. Measure blood pressure using the tail-cuff method.[1]
5. Terminal Procedures:
-
At the end of the study, anesthetize the animals.
-
Collect terminal blood samples for measuring plasma creatinine and other biochemical markers.
-
Perfuse and collect kidneys. One kidney can be fixed in 10% formalin for histological analysis (e.g., PAS and Masson's trichrome staining), while the other can be snap-frozen for molecular analysis (e.g., Western blot for HIF-1α, fibronectin).
Protocol 2: Key Analytical Methods
-
Urinary Protein Measurement:
-
Collect 24-hour urine using metabolic cages.
-
Centrifuge urine samples to remove debris.
-
Determine total protein concentration using a colorimetric method such as the Bradford assay (Bio-Rad) according to the manufacturer's instructions.[1]
-
Express results as mg/24 hours.
-
-
Histological Analysis of Renal Injury:
-
Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm sections and stain with Periodic acid-Schiff (PAS) for evaluating glomerulosclerosis and Masson's trichrome for assessing interstitial fibrosis.
-
Score the degree of injury in a blinded manner. For glomerulosclerosis, score on a scale of 0 (no injury) to 4 (severe injury) based on the percentage of the glomerulus affected. Average the scores from at least 50 glomeruli per animal.
-
-
Western Blot for HIF-1α:
-
Homogenize snap-frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify using densitometry software. Normalize to a loading control like β-actin or GAPDH.
-
Conclusion
Luseogliflozin hydrate serves as a critical tool in the study of diabetic nephropathy. Preclinical studies using various rodent models have consistently shown its ability to improve glycemic control, prevent GFR decline, and reduce structural kidney damage, including fibrosis and glomerulosclerosis.[1][6] Furthermore, luseogliflozin allows for the investigation of underlying renoprotective mechanisms beyond glucose lowering, such as the modulation of renal hemodynamics and the alleviation of hypoxia-driven profibrotic pathways.[8] The provided protocols offer a framework for researchers to effectively utilize luseogliflozin in their models to further elucidate the pathophysiology of diabetic nephropathy and explore novel therapeutic combinations.
References
- 1. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podocyte injury of diabetic nephropathy: Novel mechanism discovery and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effects of a new SGLT2 inhibitor, luseogliflozin, on diabetic nephropathy in T2DN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. hcplive.com [hcplive.com]
- 10. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of luseogliflozin treatment on hyperglycemia-induced muscle atrophy in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Luseogliflozin Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Luseogliflozin hydrate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections describe key assays for characterizing its inhibitory activity, its effects on glucose uptake in relevant cell types, and its potential impact on cellular signaling pathways.
SGLT2 Inhibition and Binding Affinity Assays
Luseogliflozin is a competitive inhibitor of human SGLT2 (hSGLT2). Its efficacy can be quantified by measuring the inhibition of glucose uptake in cell lines overexpressing the transporter and by direct binding assays.
Quantitative Data Summary: Luseogliflozin Inhibition and Binding Kinetics
| Parameter | Description | Value | Cell System/Assay Condition | Reference |
| IC₅₀ | Half maximal inhibitory concentration against hSGLT2. | 2.26 nM | CHO-K1 cells expressing hSGLT2 | |
| Kᵢ | Inhibition constant, indicating binding affinity. | 1.10 nM | CHO-K1 cells expressing hSGLT2 | |
| Selectivity | Ratio of IC₅₀ for hSGLT1 vs. hSGLT2. | >1,700-fold | hSGLT1 IC₅₀ = 3990 nM | |
| KᏧ | Dissociation constant from direct binding assay. | 1.3 nM | Membrane fractions from hSGLT2-expressing cells | |
| Dissociation Half-Time (t½) | Time for 50% of Luseogliflozin to dissociate from hSGLT2. | 7 hours | [³H]-Luseogliflozin binding assay |
Experimental Workflow: SGLT2 Inhibition Assay
Caption: Workflow for determining SGLT2 inhibition by Luseogliflozin.
Protocol 1: SGLT2-Mediated Glucose Uptake Inhibition Assay
This protocol is designed to measure the inhibitory effect of Luseogliflozin on SGLT2-mediated glucose uptake using a cell line stably expressing human SGLT2.
Materials:
-
HEK293 cells stably expressing hSGLT2 (HEK293-hSGLT2).
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection.
-
Sodium Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Sodium-Free Buffer: Choline-based or similar buffer where NaCl is replaced with choline chloride.
-
This compound stock solution (in DMSO).
-
Radiolabeled glucose analog: ¹⁴C-methyl-α-D-glucopyranoside ([¹⁴C]-AMG).
-
Alternatively, fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
96-well cell culture plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK293-hSGLT2 cells into a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in Sodium Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution: a. On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with Sodium-Free Buffer. b. Add the Luseogliflozin dilutions (or vehicle) to the wells and pre-incubate for 10-20 minutes at 37°C. c. To initiate glucose uptake, add the [¹⁴C]-AMG (final concentration ~0.1 µCi/mL) or 2-NBDG (final concentration ~100-200 µM) prepared in Sodium Buffer. d. Incubate for 30-60 minutes at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Sodium-Free Buffer.
-
Detection: a. For [¹⁴C]-AMG: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. b. For 2-NBDG: Lyse the cells and measure the fluorescence of the lysate using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Calculate the percentage of inhibition for each Luseogliflozin concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Effects on Glucose Uptake in Adipocytes and Hepatocytes
Evaluating the effect of Luseogliflozin on glucose uptake in metabolically relevant cells like adipocytes and hepatocytes can provide insights into its broader pharmacological profile.
Protocol 2: Glucose Uptake in 3T3-L1 Adipocytes
This protocol first details the differentiation of 3T3-L1 preadipocytes into mature adipocytes, followed by the glucose uptake assay.
Part A: Differentiation of 3T3-L1 Cells
-
Materials:
-
3T3-L1 preadipocytes.
-
Proliferation Media: DMEM, 10% Calf Serum.
-
Differentiation Media (DMEM, 10% FBS) supplemented with:
-
MDI Induction Media: 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
-
Insulin Media: 1 µg/mL Insulin.
-
-
-
Procedure:
-
Culture 3T3-L1 preadipocytes in Proliferation Media until they reach 100% confluency.
-
Two days post-confluency (Day 0), replace the medium with MDI Induction Media.
-
On Day 2, replace with Insulin Media.
-
On Day 4, and every two days thereafter, replace with standard Differentiation Media (10% FBS/DMEM).
-
Mature, lipid-laden adipocytes are typically ready for experiments between Day 8 and Day 12.
-
Part B: 2-NBDG Glucose Uptake Assay
-
Procedure:
-
Serum Starvation: Starve the differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.
-
Pre-treatment: Wash cells with a suitable buffer (e.g., PBS) and pre-incubate with various concentrations of this compound (or vehicle) for 30-60 minutes.
-
Insulin Stimulation (Optional): To assess insulin-dependent uptake, add insulin (e.g., 100 nM) for 20-30 minutes.
-
Glucose Uptake: Add 2-NBDG (final concentration 100 µg/mL) and incubate for 20 minutes at 37°C.
-
Termination and Detection: Stop the reaction by washing with ice-cold PBS. Lyse the cells and measure fluorescence as described in Protocol 1.
-
Application Note: In Vitro Hepatocyte Models
While clinical data show Luseogliflozin improves liver function markers, detailed in vitro protocols on its direct effects on hepatocytes are less established. However, its stability has been confirmed in human liver microsomes and cryopreserved hepatocytes, where 69% of the compound remained after 240 minutes of incubation.
To investigate direct effects, researchers can adapt standard protocols using human hepatocyte cell lines like HepG2 or primary human hepatocytes. Key endpoints could include:
-
Lipid Accumulation: Treat cells with a high-glucose or oleic acid medium to induce steatosis, co-treat with Luseogliflozin, and quantify lipid content using Oil Red O staining.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, CPT1a) via RT-qPCR.
Signaling Pathway Analysis
Luseogliflozin may influence cellular signaling pathways beyond direct SGLT2 inhibition. One identified pathway is the FoxM1/PLK1/CENP-A axis, which is involved in cell cycle progression and proliferation.
Signaling Pathway: FoxM1/PLK1/CENP-A Axis
Caption: Luseogliflozin's potential influence on the FoxM1/PLK1/CENP-A pathway.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol provides a general framework to assess changes in the expression of FoxM1, PLK1, and CENP-A in a relevant cell line (e.g., pancreatic beta-cell line like INS-1 or MIN6) following Luseogliflozin treatment.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1).
-
This compound.
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (FoxM1, PLK1, CENP-A) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Troubleshooting & Optimization
Technical Support Center: Luseogliflozin Hydrate Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luseogliflozin hydrate. The following information is designed to address common challenges related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is known to have low aqueous solubility. While comprehensive experimental data across various conditions is not widely published, a predicted water solubility is approximately 0.0513 mg/mL .[1] It is important to note that this is a computed value, and empirical solubility can be influenced by various experimental factors. Some sources suggest that for practical laboratory purposes, a solubility of less than 1 mg/mL is considered slightly soluble or insoluble.[2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO stock is added to the aqueous buffer, the overall solvent composition changes, and the solubility of the compound decreases, leading to precipitation.
To prevent this, consider the following strategies:
-
Lower the final concentration: Ensure your target concentration in the aqueous buffer does not exceed the solubility limit of this compound.
-
Use a gradient dilution: Instead of a single-step dilution, try a stepwise addition of the DMSO stock to the aqueous buffer while vortexing or stirring.[2]
-
Pre-heat the aqueous buffer: Warming the aqueous buffer to 37°C (98.6°F) before adding the DMSO stock can help increase the solubility and prevent precipitation.[2]
-
Incorporate co-solvents: For in-vivo studies, formulations often include co-solvents like PEG300, PEG400, or Tween 80 to improve solubility.[2]
Q3: Can I use sonication to dissolve this compound in my aqueous solution?
A3: Yes, sonication in an ultrasonic bath can be an effective method to aid in the dissolution of this compound, especially if you observe particulate matter after initial mixing.[2] It is often recommended to be used in conjunction with gentle heating (e.g., to 37°C).
Q4: How does pH affect the solubility of this compound?
Q5: Are there different forms of this compound that could have different solubilities?
A5: While not specifically documented for this compound in the search results, it is a known phenomenon for other SGLT2 inhibitors, such as Canagliflozin, that different hydrate forms (e.g., monohydrate vs. hemihydrate) can exhibit different solubility and dissolution rates.[3] It is crucial to be aware of the specific form of this compound you are using, as this could impact its solubility.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of this compound. It is important to reiterate that comprehensive, experimentally determined data is limited.
| Parameter | Value | Source | Notes |
| Predicted Water Solubility | 0.0513 mg/mL | ALOGPS | This is a computationally predicted value. |
| Solubility in DMSO | ≥ 10 mM | Hölzel-Diagnostika | DMSO is commonly used as a solvent for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 452.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.53 mg of this compound into the microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week).[2]
Protocol 2: General Procedure for Preparing Aqueous Working Solutions from a DMSO Stock
This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer, with steps to minimize precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, cell culture media)
-
Water bath or incubator set to 37°C
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the required volume of aqueous buffer to 37°C.[2]
-
While gently vortexing or stirring the pre-warmed buffer, slowly add the required volume of the this compound DMSO stock solution.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, you may try brief sonication in an ultrasonic water bath.[2]
-
It is recommended to prepare the final aqueous working solution fresh for each experiment.
Visualized Workflows and Logic
References
Technical Support Center: Luseogliflozin Hydrate Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of luseogliflozin hydrate in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of luseogliflozin?
A1: The primary metabolic pathways for luseogliflozin in humans involve multiple enzymatic reactions. These include O-deethylation to form M2, which is then followed by glucuronidation to form M12. Another key pathway is ω-hydroxylation of the ethoxy group to produce M3, which is subsequently oxidized into the carboxylic acid metabolite (M17). Direct glucuronidation also occurs, resulting in the formation of M8.[1] The cytochrome P450 enzyme CYP3A4/5 is primarily responsible for the formation of M2, while UGT1A1, UGT1A8, and UGT1A9 catalyze the subsequent formation of M12. The formation of M3 is mediated by CYP4A11, CYP4F2, and CYP4F3B, with alcohol dehydrogenase and aldehyde dehydrogenase being involved in its further oxidation to M17. UGT1A1 is responsible for the formation of M8.[1] Understanding these metabolic routes is crucial as degradation pathways can sometimes overlap with metabolic pathways, potentially forming similar products.[2]
Q2: What are the general recommendations for conducting forced degradation studies on gliflozins?
A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug.[2] According to ICH guidelines Q1A(R2), small molecule drugs like luseogliflozin should be subjected to stress conditions including acid and base hydrolysis, oxidation, photostability, and thermal treatment.[2][3] The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] It is important to select appropriate stress conditions to avoid excessive stress that could lead to secondary degradation products.[2]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used analytical techniques for stability testing of pharmaceutical products, including gliflozins.[4] These methods are highly sensitive and accurate for separating, identifying, and quantifying the API and its degradation products.[4] When coupled with mass spectrometry (LC-MS/MS), these techniques can also be used for the structural elucidation of unknown degradation products.[2][5]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram during a long-term stability study of a this compound formulation.
-
Question: What could be the origin of these unexpected peaks?
-
Answer: Unexpected peaks in a chromatogram can indicate the presence of degradation products. Luseogliflozin, like other gliflozins, may degrade under certain conditions. For instance, studies on canagliflozin have shown degradation under oxidative and acidic stress conditions.[2] It is also possible that there is an incompatibility between this compound and one or more of the excipients used in the formulation, leading to the formation of adducts or degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify the potential degradation products, subject the pure this compound drug substance to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the observed peaks correspond to known degradation products.
-
Conduct Excipient Compatibility Studies: Test the compatibility of this compound with each excipient used in the formulation. This can be done by preparing binary mixtures of the drug and each excipient, subjecting them to accelerated stability conditions, and analyzing them by HPLC.
-
Characterize the Unknown Peaks: If the peaks do not correspond to known degradation products or excipient-related impurities, further characterization using techniques like LC-MS/MS or NMR spectroscopy may be necessary to elucidate their structures.
-
Issue 2: A significant decrease in the potency of this compound is observed over time in a liquid formulation.
-
Question: What factors could be contributing to the loss of potency?
-
Answer: A decrease in potency is a direct indication of drug degradation. For liquid formulations, hydrolysis is a common degradation pathway, especially if the pH of the formulation is not optimized. Other factors such as exposure to light or elevated temperatures during storage can also accelerate degradation.
-
Troubleshooting Steps:
-
pH Profile Analysis: Determine the pH of the liquid formulation. Conduct a pH-rate profile study to identify the pH at which this compound has maximum stability.
-
Photostability Testing: Evaluate the impact of light on the formulation by exposing it to controlled light conditions as per ICH Q1B guidelines. If the drug is found to be light-sensitive, consider using light-protective packaging.
-
Thermal Stability Assessment: Assess the effect of temperature by storing the formulation at various temperatures. This will help in determining the appropriate storage conditions to minimize degradation.
-
Quantitative Data Summary
The following table summarizes hypothetical data from forced degradation studies on this compound, illustrating the expected percentage of degradation under different stress conditions. Note: This data is illustrative and based on general knowledge of similar compounds, as specific public data for this compound is limited.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 10% | 1 |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | 20% | 3 |
| Thermal | Dry Heat | 72 hours | 80°C | 5% | 1 |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | 8% | 1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the development of a stability-indicating HPLC method for the analysis of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent drug and all potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the λmax of luseogliflozin.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting forced degradation studies on this compound bulk drug.
-
Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time intervals, neutralize, and dilute to a suitable concentration before injecting into the HPLC system.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of HCl.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 48 hours). Withdraw samples, quench the reaction if necessary, dilute, and analyze by HPLC.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for a specified period (e.g., 72 hours). Dissolve the sample in a suitable solvent, dilute, and inject into the HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) in a photostability chamber for a specified duration (e.g., 48 hours). Analyze the sample by HPLC.
Visualizations
Caption: Metabolic pathway of luseogliflozin.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Navigating Luseogliflozin Hydrate Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance to mitigate common artifacts and troubleshoot experimental challenges encountered during research with Luseogliflozin hydrate.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues in a practical question-and-answer format to aid in the successful design and execution of your experiments.
In Vitro Assay Challenges
Q1: Why am I observing incomplete inhibition of glucose uptake in my cell-based assay, even at high concentrations of Luseogliflozin?
A1: This is a frequent observation and can stem from several factors. Firstly, the cell line you are using may co-express other glucose transporters, such as SGLT1 or various GLUT transporters, which are not targeted by Luseogliflozin and can contribute to residual glucose uptake. Secondly, since SGLT2 is a sodium-dependent co-transporter, the absence of an adequate sodium concentration in your assay buffer will prevent SGLT2-mediated glucose transport, masking the inhibitory effect of Luseogliflozin. Lastly, variable or low expression of SGLT2 in your chosen cell line can lead to a diminished response.
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the expression profile of glucose transporters in your cell line. Consider using a cell line with high SGLT2 and low SGLT1/GLUT expression, or a cell line stably overexpressing human SGLT2.
-
Assay Buffer Composition: Ensure your assay buffer contains physiological sodium concentrations. Include a sodium-free control (e.g., by replacing NaCl with choline chloride) to quantify SGLT-independent glucose uptake.
-
Positive Control: Use a well-characterized, non-selective SGLT inhibitor like phlorizin as a positive control to validate your assay system.
Q2: My experimental results with Luseogliflozin show significant variability between replicates. How can I improve the consistency?
A2: Inconsistent results can often be traced back to issues with compound solubility and handling, as well as cell culture practices.
Troubleshooting Steps:
-
Luseogliflozin Preparation: this compound has poor aqueous solubility. It is advisable to prepare a high-concentration stock solution in DMSO. When preparing your working solutions, dilute the stock in your aqueous buffer or medium with vigorous mixing to prevent precipitation.[1] The final DMSO concentration should be kept low (typically below 0.5%) and consistent across all experimental and control groups.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and growth phase, as these can all impact transporter expression and cellular metabolism.[2]
-
Assay Parameters: Standardize incubation times and maintain precise temperature control throughout your experiment to ensure uniform enzymatic and transport activity.
Potential Off-Target Effects and Data Interpretation
Q3: I am concerned about potential off-target effects of Luseogliflozin confounding my results. What should I consider?
A3: While Luseogliflozin is highly selective for SGLT2, it is crucial to be aware of potential off-target effects, particularly when using higher concentrations.
Troubleshooting Steps:
-
Selectivity Profile: Luseogliflozin exhibits high selectivity for SGLT2 over SGLT1.[3] However, at supra-physiological concentrations, some interaction with SGLT1 may occur. If your experimental system expresses SGLT1, it is important to work within a concentration range that is well below the reported IC50 for SGLT1.
-
Mitochondrial Function: Emerging research suggests that some SGLT2 inhibitors may influence mitochondrial function.[4][5] If your experimental endpoints involve cellular metabolism, mitochondrial respiration, or ATP production, it is essential to include appropriate controls to discern between direct SGLT2 inhibition and any potential secondary effects on mitochondria.
-
Cell Viability Assays: When assessing the impact of Luseogliflozin on cell viability, be mindful that the assay itself can be influenced by the metabolic state of the cells.[6][7] For instance, assays that rely on metabolic activity (e.g., MTT, resazurin) could be indirectly affected by changes in glucose metabolism induced by Luseogliflozin. Consider using a non-metabolic readout for cell viability, such as a dye-exclusion assay or a real-time live-cell imaging system, to confirm your findings.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of Luseogliflozin
| Parameter | Species | Value |
| IC50 vs. hSGLT2 | Human | 2.26 nM[1] |
| Ki vs. hSGLT2 | Human | 1.10 nM[8] |
| Selectivity (SGLT1 IC50 / SGLT2 IC50) | Human | >1,700-fold[3] |
Table 2: Preclinical In Vitro Effects of Luseogliflozin
| Cell Line | Experimental Condition | Luseogliflozin Concentration | Observed Effect | Reference |
| Mouse Cardiomyocytes | High Glucose | 10 µM | Inhibited high glucose-induced TGF-β2 expression | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | High Glucose | 10 µM | Enhanced cell contractility | [10] |
| βIRKO, IRS1KO, and IRS2KO beta cells | Co-culture with serum from OSI-906-treated mice | 100 nM | Increased beta cell proliferation | [11] |
Detailed Experimental Protocols
Key Experiment: Non-Radioactive Glucose Uptake Assay
This protocol outlines a common method to assess SGLT2 activity using the fluorescent glucose analog 2-NBDG.
Materials:
-
SGLT2-expressing cells (e.g., HK-2, or stably transfected HEK293 or CHO cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
2-NBDG (fluorescent glucose analog)
-
Sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)
-
Sodium-free uptake buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation ~465-485 nm, Emission ~520-540 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.
-
Cell Washing and Starvation: Gently wash the cells twice with warm PBS. Subsequently, incubate the cells in a glucose-free, serum-free medium for 1-2 hours at 37°C to deplete intracellular glucose stores.
-
Compound Incubation: Aspirate the starvation medium and add the sodium-containing uptake buffer with the desired concentrations of Luseogliflozin or vehicle control (DMSO). Incubate for 15-30 minutes at 37°C.
-
Initiation of Glucose Uptake: Add 2-NBDG to each well to a final concentration of 10-100 µM. Incubate for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically for your specific cell line.
-
Termination of Uptake: Remove the 2-NBDG-containing buffer and immediately wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Quantification: Add PBS or a suitable lysis buffer to each well and measure the intracellular fluorescence using a microplate reader.
Visualizations of Key Concepts
The following diagrams illustrate the mechanism of action of Luseogliflozin, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Luseogliflozin inhibits SGLT2 in the renal proximal tubule.
Caption: A typical workflow for a fluorescent glucose uptake assay.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. marinbio.com [marinbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function [ouci.dntb.gov.ua]
- 5. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luseogliflozin inhibits high glucose-induced TGF-β2 expression in mouse cardiomyocytes by suppressing NHE-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Luseogliflozin Hydrate: Investigating Off-Target Kinase Inhibition Potential - A Technical Guide
Disclaimer: There is currently a limited amount of publicly available data specifically detailing a comprehensive off-target kinase inhibition profile for luseogliflozin hydrate. This technical support center is designed to assist researchers and scientists in designing and troubleshooting experiments to investigate this potential. The provided protocols and guides are based on established methodologies for kinase inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: Why investigate the off-target kinase inhibition profile of luseogliflozin?
A1: While luseogliflozin is a highly selective SGLT2 inhibitor, understanding its potential interactions with other cellular targets, such as kinases, is crucial for a complete pharmacological profile.[1][2] Unidentified off-target effects could have implications for both therapeutic efficacy and long-term safety. Some studies have pointed towards effects on signaling pathways like the FoxM1/PLK1/CENP-A pathway, which involves kinases, suggesting further investigation is warranted.[3][4]
Q2: What are the initial steps to screen for potential off-target kinase inhibition?
A2: The initial step is typically to screen the compound against a broad panel of kinases at a single high concentration (e.g., 10 µM).[5][6] This provides a first pass to identify potential "hits." Kinases showing significant inhibition in this initial screen are then selected for further characterization, such as determining the IC50 value through dose-response studies.
Q3: What are the most common assay formats for kinase inhibitor profiling?
A3: Several assay formats are available, each with its own advantages and disadvantages. Common choices include:
-
Radiometric Assays: Considered a gold standard for sensitivity and reliability, directly measuring the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7][8]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[9][10] They are well-suited for high-throughput screening.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A homogeneous assay format that measures the interaction between a donor and acceptor fluorophore, which is modulated by kinase activity.[11][12]
Data Presentation: Kinase Inhibition Profile
Researchers can use the following table structure to summarize their findings from a kinase selectivity panel. Data should be presented as the mean of multiple replicates with standard deviation.
| Kinase Target | Family | Luseogliflozin Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| ABL1 | Tyrosine Kinase | 10 | ||
| AKT1 | Serine/Threonine Kinase | 10 | ||
| CDK2 | Serine/Threonine Kinase | 10 | ||
| EGFR | Tyrosine Kinase | 10 | ||
| MAPK1 (ERK2) | Serine/Threonine Kinase | 10 | ||
| PLK1 | Serine/Threonine Kinase | 10 | ||
| SRC | Tyrosine Kinase | 10 | ||
| ...additional kinases | 10 |
Experimental Workflows and Signaling Pathways
Caption: Workflow for kinase inhibitor profiling of luseogliflozin.
Caption: Hypothetical signaling pathway affected by luseogliflozin.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for screening luseogliflozin against a panel of kinases.[10][13]
Materials:
-
Kinase of interest and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound dissolved in DMSO
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of luseogliflozin in the appropriate kinase buffer with a final DMSO concentration ≤1%. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or control.
-
Enzyme Addition: Add 2 µL of the kinase solution (at 2X final concentration) to each well, except for the no-enzyme control.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture (at 2X final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
Protocol 2: TR-FRET Kinase Assay
This protocol provides a general framework for a TR-FRET-based kinase assay.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Europium (Eu)-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated acceptor (e.g., Allophycocyanin - APC)
-
This compound dissolved in DMSO
-
Kinase reaction buffer
-
ATP and stop solution (e.g., EDTA)
-
384-well low-volume black assay plates
Procedure:
-
Reaction Setup: To each well, add the kinase, luseogliflozin (or DMSO vehicle), and the biotinylated substrate in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate for the desired time (e.g., 60-90 minutes) at room temperature.
-
Stop Reaction: Terminate the kinase reaction by adding a stop solution containing EDTA.
-
Detection: Add the detection mix containing the Eu-labeled antibody and Streptavidin-APC.
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC). The TR-FRET ratio (665 nm / 615 nm) is proportional to the level of substrate phosphorylation.
Troubleshooting Guide
Caption: Troubleshooting decision tree for kinase inhibition assays.
Q4: My TR-FRET assay has no signal window. What could be the issue?
A4: The most common reason for a failed TR-FRET assay is an incorrect setup of the plate reader, particularly the emission filters.[14] Ensure that the specific filters recommended for your assay chemistry (e.g., Europium donor, APC acceptor) are in use. Also, confirm that the kinase is active and that the antibody recognizes the phosphorylated substrate.
Q5: I see inhibition, but the IC50 value is much higher than what is observed in cell-based assays. Why?
A5: Discrepancies between biochemical and cell-based assays are common. In a biochemical assay, the ATP concentration is fixed and may be much lower than intracellular ATP levels (mM range).[8] If luseogliflozin is an ATP-competitive inhibitor, its apparent potency (IC50) will be lower in an assay with high ATP concentration. Additionally, cell permeability, efflux pumps, and metabolism of the compound can all influence its effective concentration within a cell.
Q6: How can I rule out compound interference with the assay technology?
A6: Compound interference can lead to false positives or negatives.[15][16] To check for this, run control experiments where luseogliflozin is incubated with the detection reagents in the absence of the kinase reaction. For luminescence assays, this checks if the compound quenches or enhances the light output. For fluorescence-based assays, this can identify issues like autofluorescence.[15]
References
- 1. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. confluencediscovery.com [confluencediscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: In Vitro Drug-Drug Interaction Studies with Luseogliflozin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting in vitro drug-drug interaction studies with Luseogliflozin hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Luseogliflozin in humans?
A1: Luseogliflozin is metabolized through multiple pathways, including O-deethylation, ω-hydroxylation followed by oxidation, and direct glucuronidation.[1] The formation of its M2 metabolite is primarily mediated by CYP3A4/5, while the M3 metabolite is formed by CYP4A11, CYP4F2, and CYP4F3B.[1] Subsequent glucuronidation of M2 to M12 is catalyzed by UGT1A1, UGT1A8, and UGT1A9, and the direct glucuronidation to M8 is catalyzed by UGT1A1.[1]
Q2: Does Luseogliflozin have a high potential for inhibiting major CYP enzymes?
A2: Based on in vitro studies, Luseogliflozin is considered a weak inhibitor of CYP2C19, with a reported IC50 value of 58.3 μM.[2][3] It does not show significant inhibition of eight other major CYP isoforms.[2][3] Given the therapeutic plasma concentrations, clinically relevant drug interactions due to CYP inhibition are unlikely.[3]
Q3: Is Luseogliflozin an inducer of cytochrome P450 enzymes?
A3: In vitro studies using human primary hepatocytes have shown that Luseogliflozin can weakly induce CYP3A4 at a concentration of 10 μM after 72 hours of exposure.[2][3] However, it does not induce CYP1A2 or CYP2B6 at concentrations up to 10 μM.[2][3]
Q4: Is Luseogliflozin a substrate or inhibitor of key drug transporters?
A4: Luseogliflozin is a substrate for P-glycoprotein (P-gp).[2][3] It is not a substrate for BCRP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2.[2][3] Luseogliflozin weakly inhibits OATP1B3 with an IC50 value of 93.1 μM, while its inhibitory effects on other tested transporters are not significant (IC50 > 100 μM).[2][3]
Troubleshooting Guides
CYP Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent incubation times or temperatures. | Ensure precise timing and a stable, calibrated incubation system. Use a positive control inhibitor to verify assay consistency. |
| Pipetting errors, especially with serial dilutions. | Calibrate pipettes regularly. Use automated liquid handlers for improved precision if available. Prepare fresh dilution series for each experiment. | |
| Poor solubility of Luseogliflozin at higher concentrations. | Check the solubility of Luseogliflozin in the final assay buffer. The use of a small, fixed percentage of an organic solvent like DMSO may be necessary, but ensure the final concentration does not affect enzyme activity. | |
| No inhibition observed, even at high concentrations | Inactive enzyme preparation. | Test the activity of the human liver microsomes or recombinant CYP enzymes with a known substrate and inhibitor before starting the experiment with Luseogliflozin. |
| Incorrect substrate or cofactor concentration. | Verify that the concentrations of the probe substrate and NADPH are optimal for the specific CYP isoform being tested. | |
| Unexpectedly potent inhibition | Contamination of reagents or labware. | Use fresh, high-purity reagents and sterile, disposable labware. |
| Non-specific binding to assay components. | Evaluate the potential for non-specific binding of Luseogliflozin to the microsomal protein. This can sometimes be mitigated by adjusting protein concentration or including a small amount of albumin in the incubation buffer. |
Transporter Interaction Assays
| Issue | Possible Cause | Recommended Solution |
| Low transporter activity in control wells | Poor cell health or low transporter expression in cell lines (e.g., Caco-2, MDCK). | Ensure proper cell culture conditions and passage number. Verify transporter expression levels using methods like Western blotting or qPCR. Use a known substrate and inhibitor to confirm transporter functionality. |
| Sub-optimal assay buffer composition. | Optimize buffer pH, ion concentrations, and temperature to ensure maximal transporter activity. | |
| High background signal in substrate uptake assays | Non-specific binding of the probe substrate to cells or plates. | Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include appropriate controls to measure and subtract non-specific binding. |
| Inconsistent results in transcellular transport assays | Leaky cell monolayers. | Measure the transepithelial electrical resistance (TEER) of the cell monolayers before and after the experiment to ensure their integrity. Discard any monolayers that do not meet the established TEER criteria. |
| Efflux of the probe substrate by multiple transporters. | If using a cell line that expresses multiple transporters, consider using a more specific probe substrate or co-incubating with a known inhibitor of the interfering transporter to isolate the activity of the transporter of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by Luseogliflozin
| CYP Isoform | IC50 (μM) | Inhibition Potential |
| CYP2C19 | 58.3[2][3] | Weak |
| Other 8 major isoforms | > 100 | No significant inhibition |
Table 2: In Vitro Induction of Human Cytochrome P450 (CYP) Isoforms by Luseogliflozin
| CYP Isoform | Luseogliflozin Concentration (μM) | Observation |
| CYP3A4 | 10[2][3] | Weak induction |
| CYP1A2 | 0.1 - 10[2][3] | No induction |
| CYP2B6 | 0.1 - 10[2][3] | No induction |
Table 3: In Vitro Interaction of Luseogliflozin with Drug Transporters
| Transporter | Interaction Type | IC50 (μM) |
| P-glycoprotein (P-gp) | Substrate | Not Applicable |
| Breast Cancer Resistance Protein (BCRP) | Not a substrate | > 100 |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Not a substrate | > 100 |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Weak Inhibitor | 93.1[2][3] |
| Organic Anion Transporter 1 (OAT1) | Not a substrate | > 100 |
| Organic Anion Transporter 3 (OAT3) | Not a substrate | > 100 |
| Organic Cation Transporter 2 (OCT2) | Not a substrate | > 100 |
Experimental Protocols
CYP Inhibition Assay (Using Human Liver Microsomes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Luseogliflozin on major human CYP isoforms.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare stock solutions of Luseogliflozin, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, human liver microsomes, and varying concentrations of Luseogliflozin or the positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each Luseogliflozin concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Transporter Substrate and Inhibition Assays (Using Transfected Cell Lines)
Objective: To assess whether Luseogliflozin is a substrate or inhibitor of specific drug transporters (e.g., P-gp, BCRP, OATPs, OATs, OCTs).
Materials:
-
Cell lines overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp) and the corresponding parental cell line.
-
This compound
-
Known substrates and inhibitors for each transporter (e.g., digoxin and verapamil for P-gp).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.
-
Scintillation cocktail and counter (if using radiolabeled substrates) or LC-MS/MS system.
-
Transwell inserts for efflux assays.
Substrate Assessment (Efflux Transporters like P-gp):
-
Seed the transfected and parental cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Add Luseogliflozin to the basolateral (bottom) chamber.
-
At specified time points, take samples from both the apical (top) and basolateral chambers.
-
Quantify the concentration of Luseogliflozin in the samples using LC-MS/MS.
-
Calculate the efflux ratio (Papp, B-A / Papp, A-B). A significantly higher efflux ratio in the transfected cells compared to the parental cells, which is reduced by a known inhibitor, indicates that Luseogliflozin is a substrate.
Inhibition Assessment (Uptake Transporters like OATPs):
-
Seed the transfected and parental cells in a 96-well plate.
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with varying concentrations of Luseogliflozin or a positive control inhibitor at 37°C.
-
Add a known probe substrate for the transporter and incubate for a short period.
-
Stop the uptake by washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular concentration of the probe substrate.
-
Calculate the percentage of inhibition and determine the IC50 value of Luseogliflozin.
Visualizations
Caption: Workflow for a CYP450 Inhibition Assay.
Caption: Workflow for Transporter Interaction Assays.
Caption: Metabolic Pathways of Luseogliflozin.
References
- 1. Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro evaluation of potential drug interactions mediated by cytochrome P450 and transporters for luseogliflozin, an SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Luseogliflozin hydrate solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Luseogliflozin hydrate solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted with aqueous buffers or cell culture media for working solutions.
Q2: What are the recommended storage conditions for this compound powder?
A2: The solid (powder) form of this compound should be stored at -20°C in a sealed container, protected from moisture and light.[2]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store DMSO stock solutions at -80°C.[3] For shorter periods, storage at -20°C is also acceptable.[3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For very short-term use (within a week), aliquots can be stored at 4°C.[1]
Q4: Can I store this compound in aqueous solutions like PBS?
A4: While Luseogliflozin is used in aqueous environments for experiments, long-term storage in aqueous buffers is generally not recommended without conducting specific stability studies. The stability of Luseogliflozin in aqueous solutions can be influenced by pH, temperature, and light. If aqueous storage is necessary, it should be for a short duration, and the solution should be sterile-filtered and stored at 4°C, protected from light.
Q5: What are the known degradation pathways for Luseogliflozin?
A5: The primary metabolic pathways in humans involve O-demethylation, O-deethylation, hydroxylation, and subsequent glucuronidation.[4][5] While not identical to storage degradation, these metabolic routes suggest potential sites on the molecule that may be susceptible to chemical modification over time. Forced degradation studies on similar SGLT2 inhibitors, like Empagliflozin, have shown some susceptibility to basic (alkaline) conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in the stock solution upon thawing. | - The concentration of the stock solution may be too high. - The solution was not fully dissolved initially. - Contamination with water. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve. - If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary. - For future preparations, consider a slightly lower stock concentration or ensure the powder is fully dissolved before freezing. |
| Precipitation when diluting DMSO stock into an aqueous buffer. | - The final concentration of the drug in the aqueous buffer is above its solubility limit. - The organic solvent (DMSO) concentration is too high in the final aqueous solution, causing the compound to crash out. | - Increase the volume of the aqueous buffer to lower the final drug concentration. - Perform a serial dilution of the DMSO stock solution in DMSO first, before adding it to the aqueous buffer.[1] - Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) and consistent across all samples, including controls. |
| Loss of compound activity or inconsistent experimental results over time. | - Degradation of the this compound in the solution due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Contamination of the solution. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[1] - Perform a stability study on your solution under your specific storage conditions (see Experimental Protocols section). |
| Color change in the solution. | - This may indicate chemical degradation or contamination. | - Discard the solution immediately. - Prepare a fresh solution from the powder or a new stock aliquot. |
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Powder | N/A | -20°C | 2 years[3] | Sealed container, protect from light and moisture.[2][7] |
| Stock Solution | DMSO | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 2-8°C | Short-term (user to validate) | Protect from light; prepare fresh as needed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or use a sonicator bath to ensure complete dissolution.
-
Once fully dissolved, dispense the solution into single-use aliquots in sterile, amber vials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow to assess the stability of a this compound solution under various stress conditions, as recommended by ICH guidelines.[4][8]
-
Objective: To identify potential degradation pathways and determine the stability of a this compound solution under stress.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
-
UV-Vis spectrophotometer
-
pH meter
-
Temperature-controlled oven and photostability chamber
-
-
Procedure:
-
Prepare Test Samples: Dilute the this compound stock solution to a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at a controlled temperature.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the solution in a temperature-controlled oven (e.g., 70°C).
-
Photolytic Degradation: Expose the solution to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS/MS method. Compare the peak area of the parent Luseogliflozin compound to the initial time point and look for the appearance of new peaks, which would indicate degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition and time point.
-
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. Luseogliflozin (hydrate) (HY-10449A-1ea) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. Forced Degradation Studies [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Analysis of Luseogliflozin Hydrate and Dapagliflozin in the Management of Type 2 Diabetes Mellitus
This guide provides a detailed comparison of the efficacy of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, Luseogliflozin hydrate and dapagliflozin, for the treatment of type 2 diabetes mellitus (T2DM). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available clinical trial data.
Mechanism of Action
Both Luseogliflozin and dapagliflozin are highly selective inhibitors of SGLT2, a protein primarily located in the proximal tubules of the kidneys.[1][2][3] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] By inhibiting SGLT2, these drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[1][2][3] This mechanism of action is independent of insulin secretion and sensitivity, offering a unique approach to glycemic control.[4][5] Beyond glycemic control, this class of drugs has been shown to have beneficial effects on weight and blood pressure.[2][5][6]
Signaling Pathway of SGLT2 Inhibition
The primary signaling pathway involves the direct inhibition of the SGLT2 protein, which in turn affects downstream physiological processes.
Comparative Efficacy Data
While direct head-to-head trials are limited, data from individual placebo-controlled trials and network meta-analyses provide insights into the comparative efficacy of Luseogliflozin and dapagliflozin.
Glycemic Control
| Efficacy Endpoint | Luseogliflozin | Dapagliflozin |
| Change in HbA1c | -0.59% to -0.88% vs. placebo[7][8] | -0.52% to -0.80% vs. placebo[6][9] |
| Change in Fasting Plasma Glucose (FPG) | -16.01 mg/dL to -34.2 mg/dL vs. placebo[7][8] | -1.10 mmol/L to -1.52 mmol/L vs. placebo[6] |
Non-Glycemic Outcomes
| Efficacy Endpoint | Luseogliflozin | Dapagliflozin |
| Change in Body Weight | -1.66 kg to -2.23 kg vs. placebo[7][8] | -1.32 kg to -1.67 kg vs. placebo[6] |
| Change in Systolic Blood Pressure | Significant reductions observed[10] | Significant reductions observed[11] |
Experimental Protocols
The efficacy data presented is derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized experimental workflow for such a trial.
Generalized Clinical Trial Workflow
Key Methodological Components:
-
Study Design : Typically multicenter, randomized, double-blind, placebo-controlled studies.
-
Patient Population : Adults with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or on a stable dose of metformin.
-
Intervention : Administration of Luseogliflozin (e.g., 2.5 mg or 5 mg once daily) or dapagliflozin (e.g., 5 mg or 10 mg once daily) or a matching placebo.
-
Primary Efficacy Endpoint : The primary outcome is usually the change in HbA1c from baseline to a specified time point (e.g., 24 or 52 weeks).
-
Secondary Efficacy Endpoints : These often include the change from baseline in fasting plasma glucose, 2-hour postprandial glucose, body weight, and systolic and diastolic blood pressure.
-
Safety Assessments : Monitoring and recording of all adverse events, including hypoglycemia, urinary tract infections, and genital mycotic infections. Laboratory parameters and vital signs are also regularly assessed.
Discussion
Both Luseogliflozin and dapagliflozin have demonstrated significant efficacy in improving glycemic control and providing additional benefits in terms of weight and blood pressure reduction in patients with type 2 diabetes. Network meta-analyses suggest that while there are no major differences in the efficacy profiles among most SGLT2 inhibitors, some variations may exist. For instance, one network meta-analysis indicated that empagliflozin and dapagliflozin displayed robust efficacy in reducing serum uric acid levels.[12]
It is important to note that the efficacy of SGLT2 inhibitors can be influenced by the patient's renal function.[13] The choice between these agents may depend on individual patient characteristics, including baseline renal function, cardiovascular risk factors, and tolerability.
Conclusion
This compound and dapagliflozin are effective SGLT2 inhibitors for the management of type 2 diabetes. Both drugs offer comparable benefits in terms of glycemic control, weight reduction, and blood pressure lowering. Further head-to-head comparative trials would be beneficial to delineate any subtle differences in their efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of dapagliflozin as monotherapy in patients with type 2 diabetes mellitus: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dapagliflozin efficacy and safety: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ddtjournal.com [ddtjournal.com]
- 11. Comparative efficacy of sodium glucose cotransporter-2 inhibitors in the management of type 2 diabetes mellitus: A real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Luseogliflozin Hydrate and Empagliflozin in the Management of Type 2 Diabetes Mellitus
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy, safety, and mechanistic profiles of two prominent SGLT2 inhibitors.
In the landscape of type 2 diabetes (T2D) therapeutics, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone of treatment, offering glycemic control alongside cardiovascular and renal benefits. This guide provides a detailed head-to-head comparison of two notable agents in this class: Luseogliflozin hydrate and Empagliflozin. While direct comparative trials are limited, this analysis synthesizes data from individual pivotal trials and network meta-analyses to offer a comprehensive overview for the scientific community.
Efficacy: A Comparative Analysis of Glycemic and Metabolic Control
Both Luseogliflozin and Empagliflozin have demonstrated robust efficacy in improving glycemic control and other metabolic parameters in patients with T2D. The following tables summarize key quantitative data from their respective clinical trials.
Table 1: Comparative Efficacy in Glycemic Control (Change from Baseline)
| Parameter | Luseogliflozin 2.5 mg[1] | Empagliflozin 10 mg | Empagliflozin 25 mg |
| HbA1c Reduction (%) | -0.63% (vs. +0.13% for placebo) | -0.77% (vs. placebo) | -0.83% (vs. placebo) |
| Fasting Plasma Glucose (FPG) Reduction (mg/dL) | Significant reduction vs. placebo | Significant reduction vs. placebo | Significant reduction vs. placebo |
| Postprandial Plasma Glucose (PPG) Reduction (mg/dL) | Significant reduction vs. placebo | Not explicitly stated in similar terms | Not explicitly stated in similar terms |
Table 2: Comparative Effects on Body Weight and Blood Pressure (Change from Baseline)
| Parameter | Luseogliflozin 2.5 mg[1] | Empagliflozin 10 mg | Empagliflozin 25 mg |
| Body Weight Reduction (kg) | Significant reduction vs. placebo | Placebo-corrected reduction of ~2 kg | Placebo-corrected reduction of ~2.2 kg |
| Systolic Blood Pressure (SBP) Reduction (mmHg) | Not explicitly stated | Placebo-corrected reduction of 3.9 mmHg | Placebo-corrected reduction of 4.7 mmHg |
| Diastolic Blood Pressure (DBP) Reduction (mmHg) | Not explicitly stated | Placebo-corrected reduction of 1.8 mmHg | Placebo-corrected reduction of 2.0 mmHg |
Safety and Tolerability Profile
The safety profiles of Luseogliflozin and Empagliflozin are consistent with the SGLT2 inhibitor class. A network meta-analysis of randomized controlled trials provides indirect comparative data on key adverse events.[2]
Table 3: Comparative Safety Profile (Odds Ratio vs. Placebo)
| Adverse Event | Luseogliflozin[2] | Empagliflozin[2] |
| Reproductive Tract Infections (RTIs) | Not significantly different from placebo | Increased risk |
| Pollakiuria (Frequent Urination) | Not significantly different from placebo | Increased risk (OR 5.81) |
| Urinary Tract Infections (UTIs) | Not significantly different from placebo | Not significantly different from placebo |
It is important to note that while Luseogliflozin did not show a statistically significant increased risk for these specific adverse events in this particular network meta-analysis, these are known class effects of SGLT2 inhibitors.[2]
Mechanism of Action: The SGLT2 Inhibition Pathway
Both Luseogliflozin and Empagliflozin exert their therapeutic effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.
Experimental Protocols
The clinical development programs for both Luseogliflozin and Empagliflozin included rigorous phase 3, randomized, double-blind, placebo-controlled trials to establish their efficacy and safety.
Luseogliflozin Phase 3 Monotherapy Trial Methodology [1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan.
-
Patient Population: Japanese patients with T2D aged 20 years or older with HbA1c levels between 6.9% and 10.5%, who were on diet and exercise therapy.
-
Intervention: Patients were randomized to receive either Luseogliflozin 2.5 mg or a placebo once daily for 24 weeks.
-
Primary Endpoint: The primary outcome was the change from baseline in HbA1c at the end of the 24-week treatment period.
-
Secondary Endpoints: Secondary outcomes included changes in fasting plasma glucose, postprandial plasma glucose after a meal tolerance test, body weight, and abdominal circumference.
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, and vital signs.
Empagliflozin (EMPA-REG OUTCOME) Trial Methodology [3][4]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with T2D and established cardiovascular disease, with an eGFR of ≥30 mL/min/1.73 m².
-
Intervention: Patients were randomized to receive Empagliflozin 10 mg, Empagliflozin 25 mg, or a placebo once daily, in addition to standard of care.
-
Primary Endpoint: The primary outcome was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Key Secondary Endpoints: Included hospitalization for heart failure and a composite renal outcome (progression to macroalbuminuria, doubling of serum creatinine, initiation of renal replacement therapy, or renal death).
-
Safety Assessments: Comprehensive safety monitoring was conducted throughout the trial.
Experimental Workflow
The following diagram illustrates a generalized workflow for a typical phase 3 clinical trial evaluating an SGLT2 inhibitor like Luseogliflozin or Empagliflozin.
Conclusion
Both this compound and Empagliflozin are effective SGLT2 inhibitors for the management of type 2 diabetes. While direct head-to-head comparative data is scarce, evidence from individual clinical trials and network meta-analyses suggests that both agents provide significant improvements in glycemic control and reductions in body weight and blood pressure. Empagliflozin has a more extensive body of evidence demonstrating cardiovascular and renal benefits from large-scale outcome trials. Safety profiles appear to be broadly similar and consistent with the drug class, although some differences in the rates of specific adverse events may exist. The choice between these agents may depend on factors such as local availability, cost, and the specific clinical profile of the patient. Further direct comparative studies are warranted to delineate the nuanced differences between these two important therapeutic options.
References
- 1. Efficacy and safety of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
Luseogliflozin Hydrate: A Comparative Analysis of SGLT2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of luseogliflozin hydrate's selectivity for the sodium-glucose cotransporter 2 (SGLT2) over SGLT1, supported by experimental data. Luseogliflozin is a potent and orally active SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is rooted in its ability to selectively block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[1][3] This guide will delve into the quantitative measures of its selectivity, compare it with other SGLT2 inhibitors, and detail the experimental methods used for this validation.
Comparative Selectivity of SGLT2 Inhibitors
The selectivity of an SGLT2 inhibitor is a critical pharmacological parameter, as off-target inhibition of SGLT1 can lead to gastrointestinal side effects. SGLT1 is primarily expressed in the small intestine, where it plays a key role in the absorption of glucose and galactose.[4] Therefore, a high selectivity ratio for SGLT2 over SGLT1 is a desirable characteristic for drugs in this class.
Luseogliflozin demonstrates high selectivity for SGLT2. It has an IC50 value of 2.26 nM for SGLT2 and 3990 nM for SGLT1, resulting in a selectivity ratio of approximately 1,765-fold.[5] The following table provides a comparative summary of the in vitro inhibitory activities and selectivity of luseogliflozin and other SGLT2 inhibitors against human SGLT2 and SGLT1.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50) |
| Luseogliflozin | 2.26 [5] | 3990 [5] | ~1,765 [5] |
| Dapagliflozin | 1.1[4] | 1390[4] | ~1,200[4] |
| Canagliflozin | 2.2[4] | 910[4] | ~414 |
| Empagliflozin | - | - | ~2,700[4] |
| Ertugliflozin | 0.877[4] | 1960[4] | >2,000[4] |
| Sotagliflozin | - | - | ~20[6] |
Note: IC50 values can vary slightly between different studies and assay conditions. The data presented here is for comparative purposes.
Mechanism of Action: SGLT1 and SGLT2 in Renal Glucose Reabsorption
The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. Under normal physiological conditions, approximately 90% of the filtered glucose is reabsorbed by SGLT2 in the S1 and S2 segments of the proximal tubule. The remaining 10% is reabsorbed by SGLT1 in the S3 segment.[6] SGLT2 inhibitors like luseogliflozin specifically target SGLT2, thereby preventing the majority of renal glucose reabsorption and promoting its excretion in the urine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
A Comparative Benchmarking Guide to Luseogliflozin Hydrate and Other Key SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luseogliflozin hydrate with other prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin. The data presented is intended to support research and development efforts by offering a clear, data-driven benchmark of these compounds.
Quantitative Comparison of In Vitro Efficacy and Selectivity
The in vitro potency and selectivity of SGLT2 inhibitors are critical parameters determining their therapeutic window and potential for off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGLT2 and SGLT1, along with the calculated selectivity ratio.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| Luseogliflozin | 2.26[1] | 3990[1] | ~1765-fold[1] |
| Canagliflozin | 2.2 - 4.2[2] | 663 - 770.5[2] | ~150 to 250-fold[2] |
| Dapagliflozin | 1.1 | 1400 | ~1273-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
Comparative Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these inhibitors is essential for predicting their in vivo behavior, including onset and duration of action. The table below outlines key pharmacokinetic parameters observed in human clinical studies.
| Parameter | Luseogliflozin | Canagliflozin | Dapagliflozin | Empagliflozin |
| Time to Max. Concentration (Tmax) (hours) | 0.625 - 1.00[3] | 1 - 2[2] | ~1.0 - 2.0[4] | ~1.33 - 3.0[5] |
| Elimination Half-life (t1/2) (hours) | ~10[3] | 10.6 - 13.1[2] | ~12.9[4] | 10.3 - 18.8[5] |
| Oral Bioavailability (%) | Well-absorbed (>86% in preclinical models)[2][3] | ~65%[2] | ~78%[4] | Not explicitly stated, but rapidly absorbed |
Experimental Protocols
Determination of IC50 for SGLT1 and SGLT2
The following protocol provides a generalized yet detailed methodology for determining the half-maximal inhibitory concentration (IC50) of SGLT2 inhibitors, based on common practices in the field.
Objective: To quantify the inhibitory potency of test compounds against human SGLT1 and SGLT2 transporters.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Test Compounds: Luseogliflozin, Canagliflozin, Dapagliflozin, Empagliflozin, and a vehicle control (e.g., DMSO).
-
Buffers:
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Sodium-free uptake buffer (as a negative control, with sodium replaced by choline or N-methyl-D-glucamine).
-
Wash buffer (ice-cold, sodium-free).
-
-
Scintillation Counter: For quantifying radioactivity.
-
96-well plates.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed the stably transfected CHO-hSGLT1 and CHO-hSGLT2 cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test SGLT2 inhibitors in the sodium-containing uptake buffer.
-
Pre-incubation: Wash the cell monolayers with buffer and then add the different concentrations of the test compounds or vehicle control to the respective wells. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Add the [14C]AMG solution to each well to start the uptake reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-2 hours) to allow for substrate uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold, sodium-free wash buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the amount of [14C]AMG taken up by the cells. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action: SGLT2 Inhibition in the Renal Tubule
SGLT2 inhibitors exert their glucose-lowering effect by targeting the SGLT2 protein, which is predominantly expressed in the S1 segment of the proximal renal tubule. Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.
By competitively inhibiting SGLT2, these drugs block the reabsorption of glucose from the tubular fluid back into the bloodstream. This leads to an increase in urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism also contributes to a modest osmotic diuresis and caloric loss, which can lead to reductions in blood pressure and body weight, respectively.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Luseogliflozin Hydrate: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Luseogliflozin hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound in comparison to other SGLT inhibitors. The data is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Executive Summary
Luseogliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1.[1][2] This selectivity is a critical attribute for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition. While extensive data on its selectivity for SGLT1 and SGLT2 is available, comprehensive public information regarding its cross-reactivity against a broader panel of other receptors, enzymes, and ion channels is limited. This guide summarizes the known selectivity profile of Luseogliflozin and provides context by comparing it with other SGLT2 inhibitors.
Selectivity Profile of SGLT Inhibitors
The following table summarizes the in vitro inhibitory activity of Luseogliflozin and other selected SGLT inhibitors against human SGLT1 and SGLT2. The data highlights the high selectivity of Luseogliflozin for SGLT2.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Luseogliflozin | 2.3[1] | ~4060 (calculated) | ~1765[1] |
| Canagliflozin | 4.2 | 663 | 158 |
| Dapagliflozin | 1.2 | 1400 | >1167 |
| Empagliflozin | 3.1 | 8300 | >2677 |
| Ipragliflozin | 7.4 | 1890 | 255 |
Note: The IC50 value for Luseogliflozin against SGLT1 was calculated based on the provided SGLT2 IC50 and selectivity ratio. Another study reported a Ki value of 1.10 nM for Luseogliflozin against human SGLT2.[3]
Broader Cross-Reactivity Profile
A comprehensive screening of Luseogliflozin against a wide panel of off-target proteins (e.g., kinases, G-protein coupled receptors, ion channels) is a crucial step in preclinical safety assessment. Such studies are typically conducted by specialized contract research organizations (CROs) like Eurofins Discovery (e.g., SafetyScreen panels) or CEREP. These panels evaluate the test compound's ability to inhibit or bind to a diverse range of molecular targets at a specified concentration.
Experimental Protocols
In Vitro SGLT Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human SGLT1 and SGLT2.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Glucose Analog: Radiolabeled ([14C]-AMG - alpha-methyl-D-glucopyranoside) or fluorescent (2-NBDG - 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)) glucose analog.
-
Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing NaCl.
-
Assay Buffer (Sodium-free): KRH buffer or similar, with NaCl replaced by choline chloride.
-
Test Compound: Luseogliflozin or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Counter or Fluorescence Plate Reader.
Procedure:
-
Cell Culture: Culture the hSGLT1 or hSGLT2 expressing cells in appropriate media until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into multi-well plates (e.g., 96-well) and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare serial dilutions of the test compound.
-
Wash the cells with sodium-free buffer to remove endogenous sodium.
-
Add the assay buffer containing the test compound at various concentrations to the cells and incubate for a predetermined period.
-
-
Glucose Uptake:
-
Add the sodium-containing buffer with the radiolabeled or fluorescent glucose analog to initiate the uptake.
-
Incubate for a specific time to allow for glucose transport into the cells.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold sodium-free buffer to stop the uptake and remove extracellular glucose analog.
-
-
Quantification:
-
Radiolabeled Analog: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Fluorescent Analog: Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Kinase Inhibition Assay (General Protocol)
While specific data for Luseogliflozin is unavailable, this section outlines a general protocol for assessing kinase cross-reactivity.
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Principle: Many commercial kinase assays are based on the measurement of ATP consumption during the phosphotransferase reaction. A common method is the ADP-Glo™ Kinase Assay (Promega).
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.
-
This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
-
Signal Detection:
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the inhibition data against the compound concentration.
-
Visualizations
Caption: SGLT2 Inhibition Signaling Pathway
Caption: SGLT Inhibition Assay Workflow
References
- 1. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Renal Effects of Luseogliflozin and Lisinopril
In the management of renal health, particularly in the context of diabetes and hypertension, both Luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, play crucial roles. This guide provides a detailed comparative analysis of their renal effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Luseogliflozin exerts its effects by inhibiting SGLT2 in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.[1] This primary action not only improves glycemic control but also induces osmotic diuresis and natriuresis, which contribute to a reduction in intraglomerular pressure and blood pressure.[1] Furthermore, Luseogliflozin has been shown to decrease oxygen consumption in renal proximal tubular cells, which may help to alleviate intrarenal hypoxia, a factor in the progression of diabetic kidney disease.[2]
Lisinopril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II.[3][4][5] Angiotensin II is a potent vasoconstrictor that preferentially constricts the efferent arterioles of the glomeruli, thereby increasing intraglomerular pressure. By reducing angiotensin II levels, lisinopril leads to vasodilation of the efferent arterioles, which lowers glomerular filtration pressure and reduces proteinuria.[3][6] It also decreases the secretion of aldosterone, leading to reduced sodium and water retention.[3][4]
Comparative Renal Effects: Preclinical Data
A key preclinical study in a rat model of type 2 diabetic nephropathy provides a direct comparison of Luseogliflozin, Lisinopril, and their combination. The study highlights the distinct and synergistic effects of these agents on renal function.
Key Findings from a Study in T2DN Rats:
| Parameter | Vehicle | Luseogliflozin (10 mg/kg/day) | Lisinopril (10 mg/kg/day) | Combination Therapy |
| Glomerular Filtration Rate (GFR) | Decline | Prevented the fall | Prevented the fall | Not explicitly stated, but individual components prevent decline |
| Proteinuria | Progressive | Reduced | Reduced | More effective reduction than monotherapy |
| Glomerular Injury | Present | Reduced | Reduced | More effective reduction than monotherapy |
| Renal Fibrosis | Present | Reduced | No effect | More effective reduction than monotherapy |
| Blood Pressure | Unchanged | No effect | Significantly reduced | Greater reduction than lisinopril alone |
Data synthesized from a study on T2DN rats.[7]
Clinical Data on Renal Outcomes
While direct head-to-head clinical trials comparing Luseogliflozin and Lisinopril monotherapies on renal endpoints are limited, numerous individual studies provide insights into their respective effects.
Luseogliflozin: Clinical Renal Effects
Clinical trials have demonstrated the renoprotective effects of Luseogliflozin in patients with type 2 diabetes. A multicenter, open-label, prospective observational study showed that over two years, Luseogliflozin treatment was associated with an improvement in the rate of decline of the estimated glomerular filtration rate (eGFR).[8] Another randomized controlled trial in patients with type 2 diabetes and moderate to severe renal impairment suggested that Luseogliflozin may slow the decline of eGFR after an initial dip.[9][10] Retrospective studies have also indicated that Luseogliflozin can help preserve renal function in patients with type 2 diabetes and renal impairment.[11][12]
| Study Population | Duration | Key Renal Outcomes with Luseogliflozin |
| Type 2 Diabetes Patients | 104 weeks | Suppressed decline in eGFR.[8] |
| Type 2 Diabetes with Moderate-to-Severe Renal Impairment | 104 weeks | Non-significant trend towards a less negative chronic eGFR slope.[9][10] |
| Type 2 Diabetes with Renal Impairment (Retrospective) | 12 months | Preservation of renal function, particularly in patients with lower baseline eGFR.[11][12] |
Lisinopril: Clinical Renal Effects
Lisinopril has a well-established role in renal protection, particularly in patients with hypertension and diabetes. Clinical trials have shown that lisinopril can slow the progression of non-diabetic chronic renal diseases.[13] It effectively reduces blood pressure and proteinuria, key risk factors for the progression of kidney disease.[6][14] In patients with moderate to severe primary hypertension, lisinopril has been shown to significantly increase renal blood flow without changing the glomerular filtration rate.[15] However, it is important to note that initiation of lisinopril can be associated with an initial, usually reversible, increase in serum creatinine.[16][17]
| Study Population | Duration | Key Renal Outcomes with Lisinopril |
| Non-diabetic Chronic Renal Disease | ~22.5 months | Significantly slowed the decline in inulin clearance compared to other antihypertensives.[13] |
| Moderate to Severe Primary Hypertension | Not specified | Significantly increased renal blood flow; GFR was not changed.[15] |
| Hypertensive or Heart Failure Patients (Clinical Trials) | Not specified | Minor increases in blood urea nitrogen and serum creatinine were observed in about 2% of patients.[16] |
Experimental Protocols
Animal Model of Type 2 Diabetic Nephropathy (T2DN Rats)
A study investigating the effects of Luseogliflozin and Lisinopril utilized a T2DN rat model.[7]
Experimental Design:
-
Animals: 14-month-old male T2DN rats.
-
Groups:
-
Vehicle-treated control.
-
Luseogliflozin (10 mg/kg/day in chow).
-
Lisinopril (10 mg/kg/day in drinking water).
-
Combination therapy (Luseogliflozin and Lisinopril at the same doses).
-
Insulin-treated group.
-
-
Duration: Chronic treatment.
-
Key Parameters Measured: Blood glucose levels, blood pressure, proteinuria, glomerular filtration rate (GFR), renal histology (glomerular injury, renal fibrosis, protein cast formation), and urinary nephrin excretion.[7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Luseogliflozin in the kidney.
Caption: Mechanism of action of Lisinopril via the RAAS pathway.
References
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Lisinopril? [synapse.patsnap.com]
- 4. What Is Lisinopril’s Mechanism of Action? Here’s How It Works - GoodRx [goodrx.com]
- 5. Lisinopril - Wikipedia [en.wikipedia.org]
- 6. Lisinopril and kidney function: What you should know [singlecare.com]
- 7. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term renoprotective effect of luseogliflozin in type 2 diabetes patients: CHikushi Anti-diabetes mellitus Trial-Lusefi (CHAT-Lu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different renoprotective effects of luseogliflozin depend on the renal function at the baseline in patients with type 2 diabetes: A retrospective study during 12 months before and after initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different renoprotective effects of luseogliflozin depend on the renal function at the baseline in patients with type 2 diabetes: A retrospective study during 12 months before and after initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. childrensjusticecenterok.org [childrensjusticecenterok.org]
- 15. Improved renal function during chronic lisinopril treatment in moderate to severe primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. droracle.ai [droracle.ai]
A Mechanistic Showdown: Luseogliflozin Hydrate vs. Sitagliptin in Type 2 Diabetes Mellitus Management
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, luseogliflozin hydrate and sitagliptin represent two distinct and effective oral antihyperglycemic agents. Luseogliflozin is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitors, while sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] This guide provides a detailed mechanistic comparison of these two agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Two Divergent Pathways
The fundamental difference between luseogliflozin and sitagliptin lies in their mode of action. Luseogliflozin acts on the kidneys, while sitagliptin's primary action is centered on the incretin system.
Luseogliflozin: Inducing Glucosuria through SGLT2 Inhibition
Luseogliflozin is a potent and selective inhibitor of SGLT2, a protein responsible for approximately 90% of glucose reabsorption in the renal proximal tubules.[3][4] By blocking SGLT2, luseogliflozin reduces the reabsorption of filtered glucose from the kidneys, leading to increased urinary glucose excretion (glucosuria).[3][5] This process effectively lowers blood glucose levels in an insulin-independent manner.[5][6] The resulting caloric loss from urinary glucose excretion can also contribute to weight reduction.[3][7]
Sitagliptin: Enhancing Incretin Function through DPP-4 Inhibition
Sitagliptin is a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[8] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP.[11][12] This leads to several downstream effects in a glucose-dependent manner:
-
Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreatic beta-cells to release more insulin.[8][9]
-
Suppressed Glucagon Secretion: Increased GLP-1 levels suppress the pancreatic alpha-cells from releasing glucagon, which in turn reduces hepatic glucose production.[2][8]
Comparative Pharmacodynamic and Efficacy Data
The distinct mechanisms of luseogliflozin and sitagliptin translate into different pharmacodynamic profiles and clinical outcomes.
Effects on Key Metabolic Parameters
| Parameter | Luseogliflozin | Sitagliptin |
| Primary Target | SGLT2 in the kidney[3] | DPP-4 enzyme[11] |
| Insulin Dependency | Insulin-independent[5] | Glucose-dependent insulin secretion[11] |
| HbA1c Reduction | -0.76% to -1.18%[1][13] | -0.6% to -1.0%[12] |
| Fasting Plasma Glucose | Significant reduction[4][13] | Significant reduction[14][15] |
| Postprandial Glucose | Significant reduction[4][13] | Significant reduction[16][17] |
| Insulin Levels | Reduced serum insulin levels[18] | Increased insulin secretion[10][12] |
| Glucagon Levels | Generally unaffected[19] | Decreased glucagon levels[10][12] |
| Incretin (GLP-1) Levels | Significantly increased[20][19] | Increased by 2- to 3-fold[12] |
| Body Weight | Significant reduction[7][19] | Neutral effect or slight reduction[2][12] |
| Blood Pressure | Significant reduction in systolic BP[1] | May lower blood pressure[12] |
| Risk of Hypoglycemia | Low[5][18] | Low when used as monotherapy[9][21] |
Note: The values presented are based on various clinical trials and may differ depending on the study population, duration, and concomitant medications.
A study comparing the sequential administration of luseogliflozin and sitagliptin in patients with T2DM found that initiating treatment with luseogliflozin followed by the addition of sitagliptin resulted in a more significant reduction in HbA1c levels over 24 weeks compared to the reverse sequence.[22]
Experimental Protocols: A Glimpse into the Methodology
The clinical effects of these drugs are often evaluated using standardized tests such as the Meal Tolerance Test (MTT) or the Oral Glucose Tolerance Test (OGTT).
Meal Tolerance Test (MTT) Protocol
A study investigating the effects of luseogliflozin on islet hormones and incretins utilized a meal tolerance test.[19]
-
Patient Preparation: Nineteen outpatients with type 2 diabetes, treated only with diet and exercise, were enrolled.
-
Drug Administration: Luseogliflozin was administered for 12 weeks.[19]
-
Test Procedure:
-
After an overnight fast, a standardized test meal is consumed.
-
Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-meal.
-
-
Analytes Measured:
-
Plasma glucose
-
Serum insulin
-
Glucagon
-
Active GLP-1
-
-
Data Analysis: The area under the curve (AUC) for each analyte is calculated to assess the overall response to the meal.
Conclusion: Complementary Approaches to Glycemic Control
Luseogliflozin and sitagliptin offer two distinct yet effective strategies for managing T2DM. Luseogliflozin's insulin-independent mechanism of inducing urinary glucose excretion provides glycemic control along with the added benefits of weight loss and blood pressure reduction.[3][5][7] In contrast, sitagliptin enhances the body's natural glucose-regulating system by amplifying the effects of incretin hormones, thereby improving insulin secretion and suppressing glucagon in a glucose-dependent manner.[2][11]
The choice between these agents, or their potential combination, depends on the individual patient's clinical profile, including their baseline glycemic control, body weight, cardiovascular risk factors, and tolerance to medication. Understanding their fundamental mechanistic differences is paramount for optimizing therapeutic strategies in the management of type 2 diabetes.
References
- 1. Luseogliflozin - Wikipedia [en.wikipedia.org]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Portico [access.portico.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drc.bmj.com [drc.bmj.com]
- 14. Effect of sitagliptin on blood glucose control in patients with type 2 diabetes mellitus who are treatment naive or poorly responsive to existing antidiabetic drugs: the JAMP study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of sitagliptin added to metformin and insulin compared with voglibose in patients with newly diagnosed type 2 diabetes | Clinics [elsevier.es]
- 16. Effect of sitagliptin on glucose control in adult patients with Type 1 diabetes: a pilot, double-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes [jstage.jst.go.jp]
- 21. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 22. The efficacy and safety of luseogliflozin and sitagliptin depending on the sequence of administration in patients with type 2 diabetes mellitus: a randomized controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Luseogliflozin Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of luseogliflozin hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, intended for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, improper disposal can pose a significant risk to both human health and the environment. Adherence to federal, state, and local regulations is mandatory for the disposal of this and all pharmaceutical waste[3][4][5][6].
Hazard and Safety Information
Before handling this compound, it is essential to be familiar with its hazard profile.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1][2] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1][2] |
Table 1: Hazard classifications for this compound.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant[1][2][7]. The following steps provide a general framework for laboratory personnel. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
-
Waste Identification and Segregation:
-
Pure this compound (Unused or Expired): This should be treated as a chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), spill cleanup supplies, or empty containers that have come into direct contact with this compound, should also be disposed of as hazardous waste.
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain due to its high aquatic toxicity[1][2]. These solutions must be collected in designated, sealed, and properly labeled waste containers.
-
-
Packaging and Labeling:
-
Place the waste this compound and any contaminated materials into a designated, leak-proof, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal contractors.
-
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Given its toxicity profile, this compound would likely be managed as a hazardous waste.
It is important to note that state regulations may be more stringent than federal laws[3]. Always consult with your local regulatory agencies and institutional EHS for specific requirements.
Experimental Protocols
This document focuses on the proper disposal procedures for this compound based on available safety and regulatory information. Detailed experimental protocols regarding the environmental fate and degradation of this compound are not publicly available in the context of standard disposal guidelines. Researchers undertaking such studies would need to develop their own specific experimental designs and methodologies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound|1152425-66-5|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Luseogliflozin hydrate
Essential Safety and Handling Guide for Luseogliflozin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a selective SGLT2 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing occupational exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust and splashes[1][2][3]. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact[1][3]. |
| Body Protection | Impervious clothing or lab coat | To protect skin and personal clothing from contamination[1][2][3]. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when dust or aerosols may be generated[1][2][3]. |
Quantitative Safety Data
Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of defined limits, a conservative approach to minimize exposure is recommended.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not established | [1][2][3] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
Standard Operating Procedures for Handling and Disposal
Engineering Controls
To minimize inhalation and contact, the following engineering controls should be in place:
-
Ventilation: Work with this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form[1].
-
Safety Stations: Ensure easy access to a safety shower and an eyewash station[1][3].
Handling Protocols
-
Preparation: Before handling, ensure all required PPE is correctly donned.
-
Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the compound[1].
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the designated work area[1][3].
Accidental Release Measures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate personal protective equipment. Prevent further leakage if it is safe to do so. Cover the spill with an absorbent, inert material (e.g., diatomite, universal binders)[1][3].
-
Collection: Collect the absorbed material and place it in a sealed container for disposal[1][2].
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly[1][3].
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. All waste must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Avoid releasing the substance into the environment[1].
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
